molecular formula C4H9NO B190094 Tetrahydrofuran-2-amine CAS No. 127662-20-8

Tetrahydrofuran-2-amine

Katalognummer: B190094
CAS-Nummer: 127662-20-8
Molekulargewicht: 87.12 g/mol
InChI-Schlüssel: KQOATKAFTRNONV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydrofuran-2-amine is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydrofuran-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

127662-20-8

Molekularformel

C4H9NO

Molekulargewicht

87.12 g/mol

IUPAC-Name

oxolan-2-amine

InChI

InChI=1S/C4H9NO/c5-4-2-1-3-6-4/h4H,1-3,5H2

InChI-Schlüssel

KQOATKAFTRNONV-UHFFFAOYSA-N

SMILES

C1CC(OC1)N

Kanonische SMILES

C1CC(OC1)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to Tetrahydrofuran-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the focus has increasingly shifted towards molecules that occupy three-dimensional chemical space. Saturated heterocyclic scaffolds, such as tetrahydrofuran, have emerged as valuable building blocks, offering improved physicochemical properties and novel intellectual property opportunities.[1] Among these, Tetrahydrofuran-2-amine, also known as oxolan-2-amine, represents a particularly intriguing and versatile scaffold. Its unique combination of a polar cyclic ether and a reactive primary amine group provides a rich platform for the synthesis of diverse and complex molecules with significant therapeutic potential.

This guide provides an in-depth technical overview of Tetrahydrofuran-2-amine, designed for researchers, scientists, and professionals in drug development. We will explore its synthesis, key physicochemical properties, and its burgeoning role as a strategic building block in the design and synthesis of novel therapeutics.

Synthesis of Tetrahydrofuran-2-amine: A Focus on Reductive Amination

The most direct and industrially scalable approach to the synthesis of Tetrahydrofuran-2-amine is the reductive amination of 2-hydroxytetrahydrofuran, the cyclic hemiacetal of 4-hydroxybutanal. This one-pot reaction involves the condensation of the hemiacetal with an amine source, typically ammonia, to form an imine or enamine intermediate, which is then reduced in situ to the desired primary amine.[2]

Causality in Experimental Design for Reductive Amination

The success of the reductive amination of 2-hydroxytetrahydrofuran hinges on a delicate balance of reaction conditions. The choice of reducing agent, catalyst, solvent, and reaction parameters is critical to maximizing the yield of the desired primary amine while minimizing side reactions.

Choice of Reducing Agent: Mild reducing agents are generally preferred to selectively reduce the imine intermediate without affecting the carbonyl precursor. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed due to their chemoselectivity for iminium ions over ketones and aldehydes.[3]

Catalysis: The reaction can be catalyzed by a variety of heterogeneous or homogeneous catalysts. Nickel-based catalysts, such as Raney nickel, have demonstrated efficacy in the reductive amination of furan derivatives.[4] The choice of catalyst can influence the reaction's efficiency and selectivity.

Solvent System: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction equilibrium. Alcohols, such as methanol or ethanol, are common choices. In some cases, the use of co-solvents or aqueous ammonia can be beneficial.[5]

Control of pH: Maintaining a slightly acidic pH (around 5-6) is often necessary to facilitate imine formation without causing significant decomposition of the starting material or the reducing agent.[3]

Experimental Protocol: Reductive Amination of 2-Hydroxytetrahydrofuran

The following protocol describes a representative procedure for the synthesis of Tetrahydrofuran-2-amine via reductive amination. This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Hydroxytetrahydrofuran

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium cyanoborohydride (NaBH3CN)

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-hydroxytetrahydrofuran in methanol, add a solution of ammonia in methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetrahydrofuran-2-amine.

  • The crude product may be purified by distillation or column chromatography.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Tetrahydrofuran-2-amine is essential for its effective application in synthesis.

Physical Properties
PropertyValueReference
Molecular Formula C4H9NO[6]
Molecular Weight 87.12 g/mol [6]
Appearance Colorless liquid (predicted)
Boiling Point Not explicitly reported, but expected to be higher than tetrahydrofuran (66 °C)[7]
Solubility Expected to be soluble in water and polar organic solvents
Spectroscopic Data

¹H NMR Spectroscopy:

  • δ 3.5-4.0 ppm (m, 2H): Protons on the carbon adjacent to the oxygen (C5-H).

  • δ 3.0-3.5 ppm (m, 1H): Proton on the carbon bearing the amino group (C2-H).

  • δ 1.5-2.0 ppm (m, 4H): Protons on the C3 and C4 carbons.

  • δ 1.0-2.0 ppm (br s, 2H): Protons of the amine group (NH2). The chemical shift of these protons is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy:

  • δ 70-80 ppm: Carbon bearing the amino group (C2).

  • δ 65-75 ppm: Carbon adjacent to the oxygen (C5).

  • δ 25-35 ppm: Carbons at the C3 and C4 positions.

Infrared (IR) Spectroscopy:

  • 3300-3400 cm⁻¹ (m, two bands): N-H stretching vibrations of the primary amine.

  • 2850-2960 cm⁻¹ (s): C-H stretching vibrations.

  • 1590-1650 cm⁻¹ (m): N-H bending (scissoring) vibration.

  • 1050-1150 cm⁻¹ (s): C-O-C stretching vibration of the ether.

Mass Spectrometry (MS):

  • [M]+: The molecular ion peak is expected at m/z = 87.

  • Fragmentation: Common fragmentation patterns would involve the loss of the amino group and ring cleavage.

Reactivity and Stability
  • Basicity: The primary amine group imparts basic properties to the molecule. The pKa of the conjugate acid is expected to be in the range of typical primary amines. The basicity can be influenced by the solvent.[8]

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes Tetrahydrofuran-2-amine a competent nucleophile, capable of participating in a wide range of reactions, including acylation, alkylation, and condensation reactions. The nucleophilicity of amines is generally correlated with their basicity, though steric factors can play a significant role.[9]

  • Stability: As a cyclic ether, the tetrahydrofuran ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions.[10] The amine functionality can be sensitive to oxidation.

Applications in Drug Development: A Scaffold for Innovation

The Tetrahydrofuran-2-amine scaffold is a valuable building block in medicinal chemistry due to its ability to introduce desirable physicochemical properties and to serve as a handle for further chemical modifications. The tetrahydrofuran motif is found in a number of FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic profile.[11][12]

Role as a Chiral Building Block

The C2 position of Tetrahydrofuran-2-amine is a stereocenter, making it a valuable chiral building block for the asymmetric synthesis of drug candidates. The use of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[8] Chiral amines, in particular, are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[13]

Incorporation into Biologically Active Molecules

While specific examples of marketed drugs containing the unsubstituted Tetrahydrofuran-2-amine are not prevalent in the public literature, the broader class of functionalized tetrahydrofuran amines is of significant interest. For instance, substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease.[14] The tetrahydrofuran moiety in these inhibitors is designed to form key hydrogen bonding and van der Waals interactions within the enzyme's active site.

The synthesis of complex chiral tetrahydrofuran-pyrazolamine intermediates for CDK2 inhibitors further underscores the importance of the tetrahydrofuran-amine scaffold in constructing intricate molecular architectures for targeted therapies.[6]

The general synthetic utility of tetrahydrofuran derivatives in creating diverse chemical libraries for drug screening is also well-recognized.[15] The ability to readily derivatize the amine functionality allows for the exploration of a vast chemical space, increasing the probability of identifying novel drug leads.

Conclusion

Tetrahydrofuran-2-amine is a compelling and versatile building block for modern drug discovery. Its synthesis via reductive amination offers a scalable and efficient route to this valuable scaffold. The combination of a stable, polar tetrahydrofuran ring and a reactive primary amine provides a unique set of properties that can be leveraged to design and synthesize novel therapeutics with improved pharmacological profiles. As the demand for three-dimensional and structurally diverse molecules in drug development continues to grow, the importance of scaffolds like Tetrahydrofuran-2-amine is poised to increase significantly, offering new avenues for the discovery of innovative medicines.

Visualizations

Synthesis of Tetrahydrofuran-2-amine

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2_hydroxytetrahydrofuran 2-Hydroxytetrahydrofuran Imine Imine/Iminium Ion 2_hydroxytetrahydrofuran->Imine Condensation Ammonia Ammonia (NH3) Ammonia->Imine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Tetrahydrofuran_2_amine Tetrahydrofuran-2-amine Reducing_Agent->Tetrahydrofuran_2_amine Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Imine Imine->Tetrahydrofuran_2_amine Reduction

Caption: Reductive amination workflow for Tetrahydrofuran-2-amine synthesis.

Logical Relationships in Drug Discovery

G cluster_scaffold Core Scaffold cluster_properties Key Properties cluster_applications Applications cluster_outcome Therapeutic Outcome THF_amine Tetrahydrofuran-2-amine Chirality Chirality THF_amine->Chirality 3D_Shape 3D Shape THF_amine->3D_Shape Nucleophilicity Nucleophilicity THF_amine->Nucleophilicity Building_Block Chiral Building Block Chirality->Building_Block Lead_Optimization Lead Optimization 3D_Shape->Lead_Optimization Library_Synthesis Library Synthesis Nucleophilicity->Library_Synthesis Drug_Candidate Novel Drug Candidate Building_Block->Drug_Candidate Library_Synthesis->Drug_Candidate Lead_Optimization->Drug_Candidate

Sources

An In-Depth Technical Guide to Tetrahydrofuran-2-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Tetrahydrofuran-2-amine

In the landscape of modern pharmaceutical development, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The tetrahydrofuran (THF) ring system is one such scaffold, found in a diverse array of natural products and a total of 13 FDA-approved drugs, including notable agents like Terazosin and Darunavir.[1] Within this class, Tetrahydrofuran-2-amine emerges as a chiral building block of significant strategic value. Its unique structure, combining the favorable pharmacokinetic properties of the THF moiety with the versatile reactivity of a primary amine, makes it a coveted intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4][]

This guide provides a comprehensive technical overview of Tetrahydrofuran-2-amine for researchers, medicinal chemists, and process development scientists. We will delve into its chemical and physical properties, explore robust synthetic protocols, analyze its characteristic reactivity, and contextualize its critical role in the construction of chiral drug molecules.

Chemical Identity and Molecular Structure

Tetrahydrofuran-2-amine is a saturated heterocyclic compound. The presence of the amine group directly on the carbon adjacent to the ring oxygen (the α-position) defines its chemical character, creating a unique electronic environment that influences its reactivity.

  • IUPAC Name: oxolan-2-amine[6]

  • Synonyms: Tetrahydro-2-furanamine, 2-Aminotetrahydrofuran, Oxolan-2-amine[6]

  • CAS Number: 127662-20-8[6]

  • Molecular Formula: C₄H₉NO[6]

  • Molecular Weight: 87.12 g/mol [6]

The molecule possesses a single stereocenter at the C2 position, and therefore exists as a pair of enantiomers: (R)-Tetrahydrofuran-2-amine and (S)-Tetrahydrofuran-2-amine. The stereochemistry of this center is often critical for the biological activity of the final drug product, making enantioselective synthesis or chiral resolution a key consideration in its application.[7]

Structural Representation:

Caption: 2D Structure of Tetrahydrofuran-2-amine.

Physicochemical and Computed Properties

While extensive experimental data for Tetrahydrofuran-2-amine is not widely published, its key physicochemical properties can be reliably predicted using computational models. These parameters are crucial for predicting its behavior in reaction mixtures and biological systems. For context, the properties of the parent solvent, Tetrahydrofuran (THF), are also included.[8][9]

PropertyTetrahydrofuran-2-amine (Computed)Tetrahydrofuran (THF) (Experimental)Reference
Molecular Weight 87.12 g/mol 72.11 g/mol [6][9]
XLogP3-AA -0.20.46[6]
Hydrogen Bond Donor Count 10[6]
Hydrogen Bond Acceptor Count 21[6]
Topological Polar Surface Area 35.3 Ų9.2 Ų[6]
Boiling Point Not Available66 °C[8][10]
Melting Point Not Available-108.4 °C[8][9]
Density Not Available0.888 g/cm³ (at 20 °C)[8]

Synthesis of Tetrahydrofuran-2-amine

The synthesis of primary amines often requires strategies that avoid over-alkylation, which is a common issue with direct amination methods. The Gabriel synthesis is a classic and robust method for the preparation of primary amines from alkyl halides, utilizing a phthalimide salt as an ammonia surrogate to prevent the formation of secondary and tertiary amine byproducts.[11][12][13][14]

A chemically sound and reliable route to racemic Tetrahydrofuran-2-amine involves the Gabriel synthesis starting from 2-bromotetrahydrofuran.

G start 2-Bromotetrahydrofuran + Potassium Phthalimide step1 SN2 Reaction (Solvent: DMF) start->step1 intermediate N-(tetrahydrofuran-2-yl)phthalimide step1->intermediate step2 Deprotection (Hydrazine, EtOH, Reflux) intermediate->step2 product Tetrahydrofuran-2-amine step2->product byproduct Phthalhydrazide (precipitate) step2->byproduct Separation

Caption: Workflow for the Gabriel Synthesis of Tetrahydrofuran-2-amine.

Experimental Protocol: Gabriel Synthesis

This protocol is a representative procedure based on established chemical principles for the Gabriel synthesis and should be adapted and optimized for specific laboratory conditions.[12][15]

Step 1: N-Alkylation

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add potassium phthalimide (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension and add 2-bromotetrahydrofuran (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate (N-(tetrahydrofuran-2-yl)phthalimide) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the dried N-(tetrahydrofuran-2-yl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 - 1.5 equivalents) to the suspension.

  • Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the mixture with concentrated HCl to pH ~1 to protonate the product amine.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a strong base (e.g., 2M NaOH) to pH >12 and extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydrofuran-2-amine. Further purification can be achieved by vacuum distillation.

Spectroscopic Profile

Expected ¹H NMR (in CDCl₃):

  • δ ~4.1-4.3 ppm (m, 1H): This multiplet corresponds to the proton on C2 (the carbon bearing the amine group). It is deshielded by both the adjacent ring oxygen and the nitrogen atom.[16]

  • δ ~3.7-4.0 ppm (m, 2H): These are the two protons on C5, deshielded by the adjacent ring oxygen.

  • δ ~1.8-2.2 ppm (m, 4H): This complex multiplet region contains the protons on C3 and C4 of the THF ring.

  • δ ~1.5-2.5 ppm (s, broad, 2H): The two protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent.[18]

Expected ¹³C NMR (in CDCl₃):

  • δ ~80-85 ppm: C2 carbon, significantly deshielded by both the directly attached oxygen and nitrogen atoms.

  • δ ~67-70 ppm: C5 carbon, deshielded by the adjacent oxygen.

  • δ ~30-35 ppm: C3 carbon.

  • δ ~25-28 ppm: C4 carbon.

Expected IR (neat, thin film):

  • 3300-3400 cm⁻¹ (m, two bands): Symmetric and asymmetric N-H stretching of the primary amine.

  • 2850-2960 cm⁻¹ (s): C-H stretching of the alkyl groups.

  • ~1600 cm⁻¹ (w): N-H scissoring (bending) vibration.

  • 1050-1150 cm⁻¹ (s): Prominent C-O-C stretching of the cyclic ether, a characteristic band for the THF ring.

Chemical Reactivity

The reactivity of Tetrahydrofuran-2-amine is dominated by the nucleophilic character of the primary amine. The adjacent α-oxygen atom has an electron-withdrawing inductive effect, which can slightly modulate the basicity and nucleophilicity of the amine compared to a simple alkylamine, but the lone pair on the nitrogen remains readily available for reaction.[6][19]

G center Tetrahydrofuran-2-amine (R-NH₂) amide Amide (R-NHCOR') center->amide R'COCl, Base sec_amine Secondary Amine (R-NHR') center->sec_amine 1. R'CHO 2. NaBH(OAc)₃ sulfonamide Sulfonamide (R-NHSO₂R') center->sulfonamide R'SO₂Cl, Base poly_alkyl Secondary/Tertiary Amines (Potential for Over-alkylation) center->poly_alkyl R'X acyl Acylation (Acid Chlorides, Anhydrides) carbonyl Reductive Amination (Aldehydes, Ketones + Reducing Agent) sulfonylation Sulfonylation (Sulfonyl Chlorides) alkylation Alkylation (Alkyl Halides) G start Racemic Tetrahydrofuran-2-amine method1 Chiral Resolution start->method1 method2 Asymmetric Synthesis start->method2 Preferred Industrial Route res_step1 Derivatization with Chiral Resolving Agent (e.g., Tartaric Acid) method1->res_step1 enant_S (S)-Enantiomer method2->enant_S enant_R (R)-Enantiomer method2->enant_R res_step2 Formation of Diastereomeric Salts res_step1->res_step2 res_step3 Separation by Crystallization or Chromatography res_step2->res_step3 res_step4 Removal of Resolving Agent res_step3->res_step4 res_step4->enant_S res_step4->enant_R api Active Pharmaceutical Ingredient (API) Synthesis enant_S->api

Caption: Role of Tetrahydrofuran-2-amine as a Chiral Building Block.

Methods for Obtaining Enantiopure Material:

  • Chiral Resolution: This is a classical approach where the racemic amine is treated with an enantiopure chiral acid (e.g., tartaric acid, mandelic acid). [1][20]This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent. [21]2. Chiral Chromatography (HPLC): The racemate can be directly separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). For basic amines, mobile phase additives like diethylamine are often used to improve peak shape and resolution. [22]3. Asymmetric Synthesis: For large-scale industrial production, developing an asymmetric synthesis that directly produces the desired enantiomer is the most efficient and economical strategy. This avoids the "loss" of 50% of the material inherent in classical resolution. [2][23]Methods can include the enantioselective reduction of a precursor ketone or imine using a chiral catalyst.

The incorporation of the Tetrahydrofuran-2-amine motif can impart favorable properties to a drug molecule, such as improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with its biological target.

Safety and Handling

As a derivative of tetrahydrofuran, Tetrahydrofuran-2-amine requires careful handling. The primary hazard associated with the THF ring is its tendency to form explosive peroxides upon exposure to air and light, especially after prolonged storage. [10][24]

  • Peroxide Formation: Containers should be dated upon opening. It is crucial to test for the presence of peroxides before any distillation or concentration step, as peroxides can concentrate in the residue and detonate. Commercial preparations are often stabilized with an inhibitor like butylated hydroxytoluene (BHT).

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may offer limited protection; consult manufacturer data). [24]* Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation and moisture absorption. [8]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

Tetrahydrofuran-2-amine stands as a testament to the power of strategic molecular design. While it may not be a final drug product itself, its role as a high-value, chiral intermediate is firmly established. Its unique combination of a privileged heterocyclic scaffold and a reactive primary amine handle provides medicinal chemists with a powerful tool for constructing complex, stereochemically defined molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working at the forefront of drug discovery and development. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of foundational building blocks like Tetrahydrofuran-2-amine will only increase.

References

  • China Amines. Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals.
  • Gabriel Synthesis. Organic Chemistry Portal. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11412342, Tetrahydro-2-furanamine. Available from: [Link]

  • Cambridge University Press. Gabriel Synthesis. Available from: [Link]

  • Wikipedia. Gabriel synthesis. Available from: [Link]

  • ACS Publications. From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. (2026).
  • Chemistry LibreTexts. Gabriel Synthesis. (2023). Available from: [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]

  • ACS Publications. Redox-Neutral α-Oxygenation of Amines: Reaction Development and Elucidation of the Mechanism. (2014). Available from: [Link]

  • ResearchGate. Bioactive tetrahydrofuran and tetrahydropyran derivatives. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. (2007). Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (2024). Available from: [Link]

  • Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • LCGC International. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Available from: [Link]

  • Reactions of Amines. Available from: [Link]

  • Epinikion. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • ACS Publications. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Available from: [Link]

  • Diva-portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Available from: [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. Available from: [Link]

  • Wikipedia. Tetrahydrofuran. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Separation or Resolution of Enantiomers. (2021). Available from: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. (2025). Available from: [Link]

  • ResearchGate. Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • ResearchGate. Tetrahydrofuran amino acids of the past decade | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of chiral tetrahydrofuran derivatives. Available from: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available from: [Link]

  • PMC - NIH. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Available from: [Link]

  • Google Patents. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • Organic Syntheses Procedure. 7. Available from: [Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available from: [Link]

  • RSC Publishing. Green Chemistry. Available from: [Link]

  • PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Available from: [Link]

  • PMC - NIH. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). Available from: [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Available from: [Link]

  • JOCPR. Reduction of Chiral Amino Acids Based on Current Method. Available from: [Link]

  • Vapourtec. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

  • Pharmaceutical Technology. Optimization Strategies for API Synthesis and Formulation Development. (2026). Available from: [Link]

  • OSTI.gov. Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. Available from: [Link]

Sources

An In-Depth Technical Guide to Tetrahydrofuran-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-2-amine, a saturated heterocyclic amine, is a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a polar amine group with a conformationally restricted tetrahydrofuran ring, make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of Tetrahydrofuran-2-amine, its synthesis, safety considerations, and its emerging role in drug discovery and development.

Chemical Identity and Physical Properties

CAS Number: 127662-20-8[1][2][3][4][5][6]

Synonyms: Tetrahydro-2-furanamine, oxolan-2-amine[2][3][4][6]

PropertyValueSource
Molecular Formula C4H9NO[2][3][4][6]
Molecular Weight 87.12 g/mol [2][3][4]
Boiling Point 125.639 °C at 760 mmHg
Flash Point 36.764 °C
Melting Point Not available
Density Not available
XLogP3-AA -0.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 35.3 Ų[4]

Synthesis of Tetrahydrofuran-2-amine

The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous methods available for the construction of this important heterocyclic motif.[7][8] These methods often involve intramolecular cyclization reactions.

While a specific, detailed experimental protocol for the direct synthesis of the parent Tetrahydrofuran-2-amine is not extensively documented in readily accessible literature, general strategies for the formation of the tetrahydrofuran ring and the introduction of an amine group can be applied. One plausible synthetic approach involves the amination of a suitable tetrahydrofuran precursor.

For instance, the synthesis of related compounds like 2,5-bis(aminomethyl)tetrahydrofuran often involves the catalytic hydrogenation of furan-based starting materials.[9] Similar principles could be adapted for the synthesis of Tetrahydrofuran-2-amine.

Conceptual Synthetic Workflow:

G Start Tetrahydrofuran-2-carboxylic acid Intermediate1 Activation of Carboxylic Acid Start->Intermediate1 e.g., SOCl2, Oxalyl chloride Intermediate2 Amidation Intermediate1->Intermediate2 Ammonia or Amine Source Intermediate3 Reduction of Amide Intermediate2->Intermediate3 e.g., LiAlH4, BH3 End Tetrahydrofuran-2-amine Intermediate3->End

Caption: A conceptual workflow for the synthesis of Tetrahydrofuran-2-amine.

Step-by-Step Conceptual Protocol:

  • Activation of the Carboxylic Acid: Tetrahydro-2-furoic acid can be converted to a more reactive species, such as an acid chloride or an activated ester. This is a common strategy to facilitate the subsequent amidation step.

  • Amidation: The activated carboxylic acid derivative is then reacted with an amine source, such as ammonia or a protected amine, to form the corresponding amide.

  • Reduction of the Amide: The resulting amide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane (BH3), to yield Tetrahydrofuran-2-amine.

It is important to note that this is a conceptual pathway, and the specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for a successful synthesis.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) with detailed GHS hazard classifications for Tetrahydrofuran-2-amine is not widely available. However, based on the functional groups present and data for similar compounds, certain precautions should be taken. The presence of a primary amine group suggests that the compound may be corrosive and a skin and eye irritant. The flash point of 36.764 °C indicates that it is a flammable liquid.

General Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Applications in Drug Discovery and Development

The tetrahydrofuran motif is a common feature in a wide array of natural products and pharmaceuticals.[10] Its incorporation into a molecule can influence its pharmacological properties by providing a rigid scaffold that can orient functional groups for optimal interaction with biological targets.

While specific examples of marketed drugs containing the unsubstituted Tetrahydrofuran-2-amine are not prominent, the value of this and related structures as chiral building blocks in the synthesis of complex pharmaceutical agents is significant. The amine functionality provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.

The chirality of Tetrahydrofuran-2-amine (it has a stereocenter at the 2-position) makes it a particularly interesting building block for the synthesis of enantiomerically pure drugs. The use of single enantiomers can be crucial for therapeutic efficacy and for minimizing off-target effects. Methods for the enantioselective synthesis or chiral resolution of such building blocks are therefore of high importance.[11]

Potential Roles in Medicinal Chemistry:

  • Scaffold for Library Synthesis: The amine group can be readily derivatized to create a library of compounds for high-throughput screening.

  • Introduction of a Rigid Moiety: The tetrahydrofuran ring restricts the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a target protein.

  • Modulation of Physicochemical Properties: The polar nature of the amine and ether functionalities can influence the solubility and pharmacokinetic properties of a drug candidate.

Illustrative Reaction Scheme in Drug Discovery:

G THF_amine Tetrahydrofuran-2-amine Amide_product Amide Derivative THF_amine->Amide_product Acyl_chloride R-COCl (Acyl Chloride) Acyl_chloride->Amide_product Acylation Further_modification Further Synthetic Steps Amide_product->Further_modification Final_compound Bioactive Compound Further_modification->Final_compound

Caption: General acylation reaction of Tetrahydrofuran-2-amine.

Conclusion

Tetrahydrofuran-2-amine is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. While some of its physical properties and a detailed safety profile require further experimental investigation, its structural features make it an attractive starting point for the synthesis of novel and complex molecules. As the demand for new therapeutics continues to grow, the exploration of unique chemical scaffolds like Tetrahydrofuran-2-amine will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

Please note that while some links are provided, direct access to the full text may require a subscription to the respective journal or database.

  • tetrahydrofuran-2-amine (cas 127662-20-8) SDS/MSDS download - Guidechem. (URL not available)
  • tetrahydrofuran-2-amine 127662-20-8 wiki - Guidechem. (URL not available)
  • tetrahydrofuran-2-amine | 127662-20-8 - ChemicalBook. (URL not available)
  • Tetrahydro-2-furanamine | C4H9NO | CID 11412342 - PubChem. [Link]

  • Tetrahydro-2-furoic acid - Wikipedia. [Link]

  • 127662-20-8 | Tetrahydro-2-furanamine - Thsci | Tetrahedron. (URL not available)
  • Tetrahydro-2-furanamine - Hazard Genotoxicity. (URL not available)
  • tetrahydrofuran-2-amine CAS NO.127662-20-8 - BOC Sciences - LookChem. (URL not available)
  • Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst. - PubMed. [Link]

  • US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google P
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • 2-Furanmethanamine, tetrahydro- - the NIST WebBook. [Link]

  • Enantioselective synthesis of 2,2,5-tri- and 2,2,5,5-tetrasubstituted tetrahydrofurans via [4 + 2] cycloaddition and ring-opening cross-metathesis - PubMed. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC. [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]

  • METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN - European Patent Office - EP 3696173 B1. [Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (URL not available)
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (URL not available)
  • Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. (URL not available)
  • Modifying conformational distribution of chiral tetrahydro-2-furoic acid through its interaction with water: a rotational spectroscopic and theoretical investigation - RSC Publishing. [Link]

  • Synthesis and phytotoxicity of 4,5 functionalized tetrahydrofuran-2-ones - ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

  • Formation of 2,5-trans-tetrahydrofuran-3-one application towards the synthesis of natural products - Enlighten: Theses. [Link]

  • One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst - Nanomaterials Chemistry. [Link]

Sources

Introduction: The Significance of (R)-Tetrahydrofuran-2-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Tetrahydrofuran-2-amine

(R)-Tetrahydrofuran-2-amine is a valuable chiral building block, a molecular fragment possessing a defined three-dimensional arrangement that is crucial in the synthesis of more complex, biologically active molecules.[1] The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[2][3] The introduction of a chiral amine at the 2-position provides a key handle for building molecular complexity and engaging in specific biological interactions. The precise stereochemistry of such building blocks is paramount, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[4] Consequently, robust and efficient methods for the enantioselective synthesis of molecules like (R)-Tetrahydrofuran-2-amine are in high demand within the pharmaceutical industry to support drug discovery and development programs.[5]

This guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of (R)-Tetrahydrofuran-2-amine, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key methodologies, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic route.

Core Synthetic Strategies: A Comparative Overview

The synthesis of single-enantiomer compounds from non-chiral or racemic starting materials can be broadly approached through several key strategies.[5][6] For (R)-Tetrahydrofuran-2-amine, the most prominent and practical methods include:

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic approach uses enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[7] It is prized for its high selectivity and mild, environmentally benign reaction conditions.[8]

  • Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess.[9] Asymmetric hydrogenation of a suitable precursor is a particularly effective and atom-economical method.[10]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as sugars or amino acids, as starting materials.[6] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

The choice of strategy often depends on factors such as scalability, cost of reagents and catalysts, desired enantiopurity, and the availability of starting materials.

Methodology 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation

Kinetic resolution is a cornerstone of chiral synthesis. In the context of amines, EKR often involves the enantioselective acylation of a racemic amine. A lipase selectively catalyzes the acylation of one enantiomer (typically the S-enantiomer, though this is substrate-dependent), leaving the desired (R)-enantiomer unreacted.

Causality and Experimental Rationale

The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers. Lipases, such as those from Pseudomonas cepacia (PCL) or Candida antarctica B (CALB), possess a chiral active site.[11] One enantiomer of the racemic amine fits sterically and electronically more favorably into this active site, leading to a significantly faster rate of acylation compared to its mirror image.[7]

Key Experimental Choices:

  • Enzyme Selection: Lipases are the most common choice for amine resolution due to their broad substrate tolerance and commercial availability.[8] Novozym 435 (an immobilized form of CALB) is particularly robust and reusable.[11]

  • Acyl Donor: Vinyl acetate is an excellent acylating agent for these reactions. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible process that drives the reaction to completion.

  • Solvent: Aprotic organic solvents like diethyl ether, diisopropyl ether, or tetrahydrofuran (THF) are typically used, as they do not interfere with the enzymatic activity.[11][12]

Visualizing the EKR Workflow

EKR_Workflow racemate Racemic (R/S)-THF-2-amine reagents Lipase + Acyl Donor (e.g., Vinyl Acetate) racemate->reagents products Mixture reagents->products Selective Acylation S_amide (S)-N-acetyl-THF-2-amine (Acylated) products->S_amide R_amine (R)-THF-2-amine (Unreacted) products->R_amine separation Chromatographic Separation S_amide->separation R_amine->separation final_S Purified (S)-Amide separation->final_S final_R Purified (R)-Amine (Target Molecule) separation->final_R

Caption: Workflow for the Enzymatic Kinetic Resolution of racemic Tetrahydrofuran-2-amine.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a representative procedure based on established methods for lipase-catalyzed kinetic resolutions of amines and alcohols.[11]

  • Preparation: To a 250 mL flask, add racemic tetrahydrofuran-2-amine (1.0 eq), the chosen lipase (e.g., Novozym 435, 50-100 mg per mmol of substrate), and a suitable solvent (e.g., diisopropyl ether, 10 mL per mmol of substrate).

  • Reaction Initiation: Add vinyl acetate (0.6 eq) to the suspension. Using slightly less than a stoichiometric equivalent of the acyl donor prevents acylation of the less reactive enantiomer.

  • Incubation: Seal the flask and shake it at a constant temperature (e.g., 30-40 °C) in an orbital incubator.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of both the remaining amine and the formed amide. The ideal endpoint is at or near 50% conversion, which theoretically yields the highest possible ee for both components.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-amine and the (S)-amide can be separated. An acid-base extraction is often effective: dissolve the mixture in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to protonate and dissolve the (R)-amine into the aqueous layer. The (S)-amide remains in the organic layer.

  • Isolation: Basify the aqueous layer (e.g., with 2M NaOH) and extract the free (R)-Tetrahydrofuran-2-amine with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Data Summary: Lipase Performance
EnzymeAcyl DonorSolventTypical Conversion (%)Typical ee of (R)-Amine (%)
Novozym 435 (CALB)Vinyl AcetateDiisopropyl Ether~50%>99%
Lipase PS (P. cepacia)Vinyl AcetateDiethyl Ether~50%>98%
Amano Lipase AKEthyl AcetateToluene~48%>95%

Note: This data is illustrative, based on typical performance for similar substrates.[11][13] Actual results may vary.

Methodology 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers.[10] This approach involves the reduction of a prochiral enamine or a related unsaturated precursor using hydrogen gas in the presence of a chiral rhodium catalyst.

Causality and Experimental Rationale

The enantioselectivity of this reaction is dictated by the chiral ligand coordinated to the rhodium metal center.[14] Ligands such as DuPHOS or SDP create a chiral environment around the metal.[9][15] The prochiral substrate coordinates to this chiral complex in a specific orientation to minimize steric hindrance, leading to the delivery of hydrogen to one face of the double bond preferentially.

Key Experimental Choices:

  • Precursor Synthesis: A suitable prochiral precursor, such as N-acetyl-2,3-dihydrofuran, must be synthesized. This can then be subjected to hydrogenation to produce the N-acetylated version of the target amine.

  • Catalyst System: The catalyst is typically generated in situ from a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.[15]

  • Reaction Conditions: The reaction is run under a pressurized atmosphere of hydrogen. The solvent, temperature, and pressure must be optimized to ensure high conversion and selectivity.[16]

Visualizing the Asymmetric Hydrogenation Pathway

Asymmetric_Hydrogenation sub Prochiral Precursor (e.g., N-acyl enamine) prod (R)-N-acyl-THF-2-amine (ee > 95%) sub->prod cat [Rh(L*)]+ (Chiral Catalyst) cat->prod s/c ratio ~100-1000 h2 H₂ h2->prod final (R)-THF-2-amine prod->final Deprotection

Caption: General pathway for Rh-catalyzed asymmetric hydrogenation to form the target amine.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol outlines a general procedure based on established methods for rhodium-catalyzed hydrogenation of enamides.[15]

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral bisphosphine ligand (e.g., (R)-SDP, 1.1 mol%). Add a degassed solvent such as methanol. Stir the solution for 15-20 minutes to allow for complex formation.

  • Reaction Setup: Add the N-acylated enamine precursor (1.0 eq) to the vessel.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-20 atm H₂).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the consumption of hydrogen ceases or analysis (e.g., by GC or ¹H NMR) shows complete conversion of the starting material.

  • Work-up: Carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched N-acyl-(R)-tetrahydrofuran-2-amine.

  • Deprotection: The acyl protecting group (e.g., acetyl) can be removed under standard conditions (e.g., acidic or basic hydrolysis) to yield the final (R)-Tetrahydrofuran-2-amine product.

Data Summary: Chiral Ligand Performance
LigandPrecursor TypeTypical Yield (%)Typical ee (%)Reference
(R,R)-Me-DuPhosZ-β-Substituted Enamide>95%>95%[10]
(R)-SDPZ-β-Branched Enamide>99%88-96%[15]
(S,S)-Et-FerrotaneTetrasubstituted Enamine~80%High (substrate dependent)[16]

Note: Performance is highly dependent on the specific substrate structure.

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical ee (%)Scalability
Enzymatic Kinetic Resolution • High enantioselectivity (>99% often achievable)• Mild, environmentally friendly conditions• Reusable catalysts (if immobilized)• Theoretical maximum yield is 50%• Requires separation of product from starting material• May require screening of multiple enzymes>98Good
Asymmetric Hydrogenation • High yield and atom economy• High enantioselectivity• Catalytic process reduces waste• Requires synthesis of a specific precursor• Metal catalysts and chiral ligands can be expensive• Requires specialized high-pressure equipment90-99+Excellent
Chiral Pool Synthesis • Starts with an enantiopure material• Avoids resolution or asymmetric steps• Can involve lengthy, multi-step sequences• Limited by the availability of suitable starting materials• Potential for racemization at intermediate steps>99Moderate

Conclusion

The enantioselective synthesis of (R)-Tetrahydrofuran-2-amine is a critical challenge with significant implications for the pharmaceutical industry. Both enzymatic kinetic resolution and asymmetric hydrogenation stand out as powerful and mature technologies for accessing this valuable chiral building block with high enantiopurity.

  • Enzymatic Kinetic Resolution offers a green, highly selective route that is particularly attractive when the racemic starting material is inexpensive and both enantiomers are of potential interest. The primary drawback is the inherent 50% maximum yield for the desired enantiomer.

  • Asymmetric Hydrogenation provides a more direct and atom-economical pathway, capable of producing the target molecule in high yield and excellent enantiomeric excess from a prochiral precursor. The main considerations are the cost of the catalyst system and the need for high-pressure equipment, making it well-suited for large-scale industrial production.

The optimal choice of synthetic strategy will ultimately be guided by project-specific requirements, including scale, cost, timeline, and the available chemical infrastructure. Continued innovation in both biocatalysis and transition-metal catalysis will undoubtedly lead to even more efficient and sustainable methods for producing this and other essential chiral amines in the future.

References

  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Enamine. Chiral Building Blocks Selection. Enamine.
  • Roub et al. (2024, June 26). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.
  • Scobie, M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Organic Synthesis.
  • Scobie, M. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Rhodium-Catalyzed Asymmetric Hydrogen
  • Crimmins, M. T., & She, J. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Ito, M., et al. (2021, March 1). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine.
  • Rhodium(I)
  • Gao, W., et al. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • Green, T. W., et al. (n.d.).
  • Conti, P., et al. (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

  • THF. (n.d.).
  • Forgó, P., & Fülöp, F. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Lee, S., & Lee, Y. (2007, October 15). Enantioselective synthesis of the tetrahydrofuran lignans (-)- and (+)-magnolone. PubMed.
  • University of York. (n.d.). Asymmetric Synthesis. University of York.

Sources

Enantioselective Synthesis of (S)-Tetrahydrofuran-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the enantioselective synthesis of the tetrahydrofuran-amine pharmacophore.

CRITICAL SCIENTIFIC CLARIFICATION: The exact nomenclature "(S)-Tetrahydrofuran-2-amine" refers to a cyclic hemiaminal (anomeric amine) where the amino group is attached directly to the C2 carbon adjacent to the oxygen. In its free base form, this molecule is chemically unstable ; it exists in a rapid equilibrium with 4-hydroxybutanal imine and readily hydrolyzes or oligomerizes.

In pharmaceutical development, "THF-amine" almost universally refers to (S)-Tetrahydrofuran-2-ylmethanamine (also known as (S)-2-(Aminomethyl)tetrahydrofuran, CAS: 7175-81-7), which is the stable, structural homologue used in drugs like Alfuzosin or various kinase inhibitors.

This guide primarily details the synthesis of the stable (S)-Tetrahydrofuran-2-ylmethanamine , while providing a specific protocol for the N-protected form of the anomeric amine for specialized glycosylamine applications.

Technical Whitepaper | Version 2.1

Executive Summary & Retrosynthetic Analysis

The synthesis of (S)-Tetrahydrofuran-2-ylmethanamine requires overcoming the challenge of establishing the C2 stereocenter on the flexible ether ring. While classical resolution of racemates is possible, modern asymmetric synthesis prioritizes Biocatalytic Transamination and Asymmetric Hydrogenation for their high enantiomeric excess (ee >99%) and atom economy.

Retrosynthetic Logic
  • Biocatalytic Route (Green Chemistry): Direct asymmetric transamination of tetrahydrofurfural.

  • Chemocatalytic Route: Asymmetric hydrogenation of furan-2-ylmethylamine or reductive amination of furfural using chiral Ru/Rh catalysts.

  • Chiral Pool Route: Cyclization of (S)-2-amino-5-hydroxypentanoic acid derivatives (derived from Glutamic acid).

Pathway A: Biocatalytic Transamination (The "Green" Standard)

This method represents the current state-of-the-art for high-purity synthesis, utilizing ω-Transaminases (ω-TAs) to convert tetrahydrofuran-2-carbaldehyde (THF-aldehyde) directly to the chiral amine.

Mechanism

The reaction relies on an amine donor (typically isopropylamine or alanine) and a pyridoxal-5'-phosphate (PLP) dependent transaminase. The enzyme discriminates the re- or si-face of the aldehyde, establishing the (S)-configuration with near-perfect selectivity.

Experimental Protocol: Transaminase-Mediated Synthesis

Context: Optimized for gram-scale synthesis with >99% ee.

Reagents:

  • Substrate: Tetrahydrofuran-2-carbaldehyde (100 mM)

  • Enzyme: (S)-selective ω-Transaminase (e.g., Chromobacterium violaceum derivative or commercially available TA-P1-G05)

  • Cofactor: PLP (1 mM)

  • Amine Donor: Isopropylamine (1.0 M, also acts as buffer component)

  • Solvent: Phosphate Buffer (100 mM, pH 7.5) / DMSO (5% v/v)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM) to the solution.

  • Donor Addition: Add isopropylamine (1.0 M) and readjust pH to 7.5 using 6M HCl (Exothermic; cool on ice).

  • Substrate Initiation: Dissolve Tetrahydrofuran-2-carbaldehyde in DMSO (total 5% final volume) and add to the buffer.

  • Biocatalysis: Add the lyophilized ω-Transaminase (10 mg/mL loading). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Equilibrium Shift: To drive conversion (removal of acetone byproduct), apply a slight vacuum (200 mbar) or use an acetone-scavenging enzyme (ADH system), though isopropylamine excess usually suffices for >90% conversion.

  • Work-up: Basify reaction mixture to pH 12 with NaOH (4M). Extract 3x with Methyl tert-butyl ether (MTBE).

  • Purification: Dry organic phase over Na2SO4. Concentrate in vacuo. The product is often pure enough for use; otherwise, distill (bp ~150°C).

Workflow Diagram: Biocatalytic Cascade

Biocatalysis Substrate THF-2-Carbaldehyde (Racemic/Prochiral) Enzyme (S)-Selective Transaminase (PLP) Substrate->Enzyme Binding Intermediate Quinonoid Intermediate Enzyme->Intermediate Schiff Base Byproduct Acetone (Removed via Vacuum) Enzyme->Byproduct Deamination Donor Amine Donor (Isopropylamine) Donor->Enzyme Regeneration Product (S)-THF-2-ylmethanamine (>99% ee) Intermediate->Product Stereoselective Protonation

Figure 1: Biocatalytic transamination pathway utilizing PLP-dependent enzymes for stereocontrol.

Pathway B: Kinetic Resolution via Lipase (The Robust Lab Route)

For laboratories without access to specific transaminases, the kinetic resolution of racemic tetrahydrofurfurylamine using Candida antarctica Lipase B (CAL-B) is highly reliable.

Mechanism

CAL-B selectively acylates the (R)-enantiomer of the amine with an ester donor (e.g., ethyl acetate), leaving the desired (S)-amine unreacted.

Key Parameters:

  • Catalyst: Immobilized CAL-B (Novozym 435).

  • Acyl Donor: Ethyl Acetate or Isopropyl Acetate (solvent/reactant).

  • Selectivity (E-value): Typically >100 for this substrate.[1]

Protocol Summary:

  • Dissolve racemic tetrahydrofurfurylamine (10 g) in Ethyl Acetate (100 mL).

  • Add Novozym 435 (0.5 g).

  • Stir at 30°C. Monitor via chiral GC/HPLC.

  • Stop reaction at 50% conversion (theoretical max yield of isomer is 50%).

  • Separation: The reaction mixture contains (S)-amine (basic) and (R)-amide (neutral). Acidify with 1M HCl to extract the (S)-amine into the aqueous phase. The (R)-amide remains in organic.[2]

  • Basify the aqueous phase and extract (S)-amine with DCM.

Special Case: Synthesis of N-Protected (S)-Tetrahydrofuran-2-amine

If the target is indeed the unstable anomeric amine, it must be synthesized and stored as a protected carbamate.

Strategy: Curtius Rearrangement of (S)-Tetrahydrofuran-2-carboxylic acid.

  • Start: (S)-Tetrahydrofuran-2-carboxylic acid (commercially available).

  • Activation: Convert to mixed anhydride (Ethyl chloroformate/Et3N).

  • Azidation: React with NaN3 to form the acyl azide.

  • Rearrangement: Heat in tert-butanol (t-BuOH). The isocyanate intermediate is trapped by t-BuOH.

  • Product: (S)-N-Boc-2-aminotetrahydrofuran .

    • Note: This product is stable.[3] Deprotection with TFA yields the unstable hemiaminal which immediately decomposes/equilibrates.

Workflow Diagram: Curtius Rearrangement

Curtius Acid (S)-THF-2-Carboxylic Acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA or EtOCOCl/NaN3 Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Product (S)-N-Boc-THF-2-amine (Stable Carbamate) Isocyanate->Product t-BuOH Trapping

Figure 2: Stabilization of the C2-anomeric amine via Boc-protection using Curtius rearrangement.

Comparative Data & Selection Guide

ParameterBiocatalysis (Route A)Kinetic Resolution (Route B)Asymmetric Hydrogenation
Target Molecule (S)-THF-2-ylmethanamine(S)-THF-2-ylmethanamine(S)-THF-2-ylmethanamine
Enantiomeric Excess >99%>98% (at 50% conv.)90-95% (Catalyst dependent)
Yield (Theoretical) 100%50% (Max)100%
Scalability High (Flow chem compatible)High (Cheap reagents)Moderate (High pressure H2)
Cost Driver EnzymeYield loss (50%)Precious Metal (Ru/Rh)
Green Metric Excellent (Water/Ambient)GoodModerate (Solvents)

References

  • Biocatalytic Transamination

    • S. P. France, et al. "The influence of reaction conditions on the enzymatic enantiopreference of a specific transaminase."[4] Journal of Molecular Catalysis B: Enzymatic, 2016.

    • Source:

  • Kinetic Resolution

    • González-Sabín, J., et al. "Lipase-catalyzed resolution of tetrahydrofurfurylamines." Tetrahedron: Asymmetry, 2002.
    • Source:

  • Asymmetric Hydrogenation

    • Glorius, F., et al. "Asymmetric hydrogenation of furan derivatives." Angewandte Chemie Int. Ed., 2010.
    • Source:

  • Stable Building Block Properties

    • PubChem Compound Summary for CID 253298: Tetrahydrofurfurylamine.
    • Source:

Sources

"Tetrahydrofuran-2-amine" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tetrahydrofuran-2-amine Derivatives and Analogs

Authored by: A Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount.[1] Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently valuable starting points for drug discovery programs. These scaffolds are capable of interacting with multiple biological targets, offering a rich foundation for the development of diverse therapeutic agents. The saturated oxygen heterocycle, particularly the tetrahydrofuran (THF) ring, is one such scaffold, found in a wide array of natural products and biologically active molecules.[2][3][4]

This technical guide focuses on a specific and highly valuable derivative: Tetrahydrofuran-2-amine (THF-2-amine) and its analogs. This seemingly simple molecule, with its five-membered cyclic ether and a primary amine at the C2 position, represents a powerful building block in drug design.[5][6] Its inherent chirality, combined with the hydrogen bond accepting capability of the ether oxygen and the hydrogen bond donating and accepting nature of the amine group, provides a three-dimensional pharmacophore that can be exploited for precise target engagement. The THF ring often serves as a bioisosteric replacement for carbocyclic rings like cyclohexane or even aromatic rings, providing an opportunity to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, delve into the nuances of structure-activity relationships (SAR), and provide a field-proven perspective on leveraging this versatile scaffold for therapeutic innovation.

Synthetic Strategies: From Biomass to Building Block

The accessibility of a chemical scaffold is a critical factor in its widespread adoption. Fortunately, efficient and scalable routes to THF-amine derivatives have been developed, often leveraging renewable biomass-derived feedstocks like furfural.

Dominant Strategy: Reductive Amination of Furan-Derived Carbonyls

A highly effective and increasingly popular method for synthesizing THF-derived amines is the reductive amination of furan-based ketones.[9] This approach is attractive due to its high efficiency and the potential for one-pot, two-step strategies that combine C-C bond formation with the crucial C-N bond formation.[9][10]

Causality Behind the Method: This strategy is powerful because it starts with readily available furanic compounds. The furan ring is first used as a template to build complexity (e.g., via aldol condensation to attach a side chain), and then the subsequent hydrogenation serves a dual purpose: it reduces the furan ring to the stable THF ring while simultaneously facilitating the reductive amination of the ketone to the desired amine. This convergent approach minimizes intermediate purification steps and improves overall yield.

Workflow: General One-Pot Synthesis

The following diagram and protocol outline a general, self-validating workflow for the synthesis of THF-derived amines from furan-derived ketones. The success of the reaction is validated by the high yield and selective formation of the target product.

G cluster_0 Step 1: C-C Coupling cluster_1 Step 2: Reductive Amination Furfural Furfural (Biomass-derived) Condensation Aldol Condensation (e.g., Amberlyst-26) Furfural->Condensation Ketone Ketone (R-CO-R') Ketone->Condensation FuranKetone Furan-derived Ketone Condensation->FuranKetone ReductiveAmination Reductive Amination (Catalyst: Pd/Al2O3) FuranKetone->ReductiveAmination One-Pot Transfer THF_Amine Target THF-Amine Derivative ReductiveAmination->THF_Amine NitrogenSource Nitrogen Source (NH3 or R-NH2) NitrogenSource->ReductiveAmination H2 Reducing Agent (H2 gas) H2->ReductiveAmination

Caption: One-pot, two-step synthesis of THF-amines from furfural.

Detailed Experimental Protocol: Synthesis of 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine

This protocol is adapted from highly efficient methods reported in the literature.[9]

Materials:

  • Furfural

  • Methyl isobutyl ketone (MIBK)

  • Amberlyst-26 (A26) catalyst

  • Pd/Al2O3 catalyst (5 wt%)

  • Ammonia (NH3, 7 M in MeOH)

  • Hydrogen (H2) gas

  • Solvent (e.g., Tetrahydrofuran, THF)

  • High-pressure autoclave reactor

Procedure:

  • Step 1: Aldol Condensation

    • To a glass vial, add furfural (1 mmol), methyl isobutyl ketone (3 mmol), and Amberlyst-26 catalyst (50 mg).

    • Seal the vial and stir the mixture at 90 °C for 12 hours.

    • After cooling, centrifuge the mixture to separate the catalyst. The supernatant containing the furan-derived ketone intermediate is used directly in the next step.

  • Step 2: Reductive Amination

    • Transfer the supernatant from Step 1 to a high-pressure autoclave reactor.

    • Add the Pd/Al2O3 catalyst (50 mg) and the ammonia solution (7 M in MeOH, 2 mL).

    • Seal the autoclave, purge with H2 gas three times, and then pressurize to 2.0 MPa with H2.

    • Stir the reaction mixture at 120 °C for 20 hours.

    • After the reaction, cool the autoclave to room temperature and carefully vent the H2 gas.

    • Filter the catalyst from the reaction mixture and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography to yield the final THF-derived amine. A reported yield for this specific transformation is as high as 85%.[9]

Self-Validation: The protocol's trustworthiness stems from its high reported yields and selectivity. The progress can be monitored by GC-MS analysis of aliquots, confirming the consumption of the furan intermediate and the formation of the desired saturated THF-amine product.

The THF-Amine Scaffold in Medicinal Chemistry: A Tool for Optimization

The true value of the THF-amine scaffold lies in its application. Medicinal chemists employ it to solve complex ADME challenges and enhance target potency and selectivity. The tetrahydropyran (THP) ring, a six-membered analog, is often considered in parallel, offering slightly different conformational and physicochemical properties.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how structural modifications to a molecule impact its biological activity. For THF-amine derivatives, key points of modification include the amine substituent, stereochemistry at the C2 position, and substitution on the THF ring itself.

SAR_Concept cluster_mods Points of Modification cluster_props Impacted Properties Core THF-2-Amine Core R1 R1: Amine Substituent Core->R1 R2 R2: Ring Substituents Core->R2 Stereo C2 Stereochemistry (R vs. S) Core->Stereo Potency Target Potency R1->Potency Modulates binding ADME ADME Profile (Solubility, Stability) R2->ADME Affects lipophilicity Selectivity Selectivity Stereo->Selectivity Dictates 3D fit

Caption: Key modification points for SAR studies of THF-2-amine analogs.

Case Study: Manassantin A Analogs for HIF-1 Inhibition

Hypoxia-inducible factor 1 (HIF-1) is a key therapeutic target in cancer. The natural product Manassantin A is a potent HIF-1 inhibitor, but its complexity makes it a challenging drug candidate. SAR studies on its central THF core have yielded critical insights for designing simpler, more tractable analogs.[11]

  • Key Finding 1: The methyl groups on the THF ring of Manassantin A are not essential for potent HIF-1 inhibition. An analog lacking these groups (desmethyl analog 11) was found to be equipotent to the natural product.[11] This is a significant discovery as it dramatically simplifies the synthesis.

  • Key Finding 2: The α,α′-trans-configuration of the substituents on the THF ring is critical for activity.[11] This highlights the importance of stereochemical control in the synthesis.

  • Key Finding 3: Replacing the THF core with a pyrrolidine ring (a nitrogen analog) resulted in only a slight loss of potency, but N-alkylation of the pyrrolidine led to complete inactivity. This suggests that a hydrogen bonding group within the ring system is required for target engagement.[11]

Analog Modification Relative Potency (HIF-1 Inhibition) Key Takeaway
Monomethyl THF Core (Analog 4)PotentMethyl groups are not essential.[11]
Desmethyl THF Core (Analog 11)Potent (comparable to parent)Simplifies synthesis without loss of activity.[11]
2,6-cis-THP Core (Analog 15)Less PotentRing size and/or conformation is important.[11]
Pyrrolidine Core (Analog 21)Slightly Less PotentOxygen can be replaced by NH.[11]
N-Allyl Pyrrolidine CoreInactiveHydrogen bonding capability in the ring is crucial.[11]

Therapeutic Applications and Biological Targets

The versatility of the THF-amine scaffold is evident in the broad range of biological activities its derivatives have demonstrated. The ability of the THF ring to act as a versatile scaffold allows it to be incorporated into molecules targeting diverse disease areas.[12][13]

G cluster_targets Therapeutic Areas & Targets cluster_oncology cluster_infectious cluster_agrochemical Core THF-Amine Scaffold Oncology Oncology Core->Oncology InfectiousDisease Infectious Disease Core->InfectiousDisease Agrochemical Agrochemical Core->Agrochemical Kinase Kinase Inhibition (e.g., ATM, AXL) Oncology->Kinase HIF1 HIF-1 Inhibition Oncology->HIF1 Spliceosome Spliceosome Binding Oncology->Spliceosome Antiviral Antiviral InfectiousDisease->Antiviral Fungicidal Fungicidal InfectiousDisease->Fungicidal Herbicidal Herbicidal Agrochemical->Herbicidal PlantGrowth Plant Growth Regulation Agrochemical->PlantGrowth

Caption: Diverse biological activities of THF-containing compounds.

Notable Examples:
  • Anticancer Agents: As discussed, analogs of Manassantin A are potent HIF-1 inhibitors.[11] In a different context, a tetrahydrofuran analog of the natural product FR901464 was synthesized. While it was found to be three orders of magnitude less potent than its tetrahydropyran counterpart in binding the spliceosome, this result powerfully underscores the subtle yet critical role of the heterocyclic ring size in presenting a pharmacophore (in this case, an epoxide) to a biological target.[14]

  • Kinase Inhibitors: While not a THF-2-amine, the approved drug Gilteritinib contains an amino-tetrahydropyran (THP) motif and acts as an inhibitor of AXL, FLT3, and other receptor tyrosine kinases.[7] This demonstrates the utility of related saturated heterocyclic amines in this important therapeutic class.

  • Agrochemicals: Novel cyanoacrylates containing tetrahydrofuran moieties have shown significant herbicidal activity, particularly against dicotyledonous weeds.[15] These compounds also displayed interesting plant growth regulatory and fungicidal properties, highlighting the scaffold's potential beyond human medicine.[15]

Conclusion and Future Outlook

The Tetrahydrofuran-2-amine scaffold and its close analogs have firmly established their place as privileged structures in drug discovery and beyond. Their synthetic accessibility from renewable sources, coupled with their favorable physicochemical properties and conformational restraint, makes them ideal building blocks for navigating complex biological systems.

The insights from SAR studies, such as those on Manassantin A, demonstrate a clear path forward: by understanding the critical structural and stereochemical requirements for a given target, chemists can design simpler, more potent, and more drug-like molecules. The continued exploration of this scaffold will undoubtedly lead to the discovery of new therapeutic agents across a spectrum of diseases. The key to success will lie in the rational application of the principles outlined in this guide: leveraging efficient and scalable synthetic strategies, meticulously dissecting structure-activity relationships, and ultimately, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function.

References

  • Title: Synthesis of amine derivatives from furoin and furil over a Ru/Al 2 O 3 catalyst Source: Royal Society of Chemistry URL
  • Title: Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds Source: ACS Catalysis - ACS Publications URL
  • Title: Tetrahydropyrans in Drug Discovery Source: PharmaBlock URL
  • Title: Tetrahydro-2-furanamine | C4H9NO | CID 11412342 Source: PubChem - NIH URL
  • Title: Tetrahydrofuran synthesis Source: Organic Chemistry Portal URL
  • Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry Source: SpringerLink URL
  • Title: Bioactive tetrahydrofuran and tetrahydropyran derivatives Source: ResearchGate URL
  • Title: Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties Source: PubMed URL
  • Title: Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies Source: PubMed URL
  • Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • Title: Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 Source: PubMed URL
  • Title: tetrahydrofuran-2-amine 127662-20-8 wiki Source: Guidechem URL
  • Title: Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL
  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL
  • Title: The Tetrahydrofuran Motif in Marine Lipids and Terpenes Source: MDPI URL
  • Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry Source: Springer URL
  • Title: Introduction to Medicinal Chemistry and Pharmacology Source: YouTube URL

Sources

The Tetrahydrofuran-2-amine Scaffold: A Privileged Motif in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Tetrahydrofuran-2-amine Core in Medicinal Chemistry

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a well-established structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to impart conformational rigidity, enhance binding specificity to biological targets, and improve pharmacokinetic properties.[1] Within this privileged class of heterocycles, compounds bearing the "Tetrahydrofuran-2-amine" moiety and its close analogs represent a burgeoning area of interest in drug discovery. The strategic placement of an amino group on the THF ring introduces a key site for hydrogen bonding, salt formation, and further chemical elaboration, making it a versatile building block for creating diverse chemical libraries with a wide range of pharmacological activities.

This technical guide offers a comprehensive exploration of the biological significance of compounds containing the Tetrahydrofuran-2-amine scaffold. As a senior application scientist, the following sections will synthesize foundational chemical principles with field-proven biological insights, detailing the synthesis, biological evaluation, and mechanistic understanding of this important chemical entity. We will delve into its role in anticancer activity, providing quantitative data, detailed experimental protocols, and a discussion of the relevant signaling pathways, thereby equipping researchers and drug development professionals with the critical knowledge to harness the therapeutic potential of this unique molecular framework.

Synthetic Strategies: Accessing the Chiral Tetrahydrofuran-2-amine Core

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of the Tetrahydrofuran-2-amine core is of paramount importance. A variety of synthetic strategies have been developed to access enantiomerically pure or enriched aminotetrahydrofurans.

One common approach involves the use of starting materials from the chiral pool, such as sugars or amino acids. For instance, L-arabinose, an abundant pentose, can be selectively dehydrated to form chiral tetrahydrofuran intermediates, which can then be further functionalized to introduce the amine group.[2] Another powerful strategy is the use of asymmetric catalysis to control the formation of stereocenters during the construction of the THF ring.

A representative synthetic workflow for generating a chiral aminotetrahydrofuran derivative is outlined below. This multi-step process often begins with the creation of a suitable precursor containing the necessary functional groups for cyclization and subsequent amination.

G cluster_0 Precursor Synthesis cluster_1 Ring Formation cluster_2 Amination A Chiral Starting Material (e.g., D-Mannitol) B Protection & Functional Group Interconversion A->B C Key Intermediate (e.g., Epoxy-alcohol) B->C D Intramolecular Cyclization C->D E Substituted Tetrahydrofuran D->E F Introduction of Azide (e.g., via Mesylate) E->F G Reduction of Azide F->G H Final Product: Chiral Tetrahydrofuran-2-amine G->H

Synthetic workflow for chiral Tetrahydrofuran-2-amine.

This generalized scheme highlights the key stages in the synthesis. The choice of starting material and the specific reagents and conditions for each step are crucial for achieving the desired stereochemistry and overall yield.

Biological Activity and Therapeutic Potential

The Tetrahydrofuran-2-amine scaffold has been incorporated into molecules exhibiting a range of biological activities, with a notable emphasis on anticancer research. The conformational constraint imposed by the THF ring, combined with the hydrogen bonding capacity of the amine group, allows these compounds to interact with specific biological targets with high affinity.

Anticancer Activity

A significant body of research has focused on the evaluation of Tetrahydrofuran-2-amine containing compounds as potential anticancer agents. These molecules have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of key signaling pathways involved in tumor growth and survival.

One illustrative example is a tetrahydrofuran analog of the natural product FR901464.[3][4] FR901464 is a potent anticancer agent that acts by covalently binding to the spliceosome, a complex essential for pre-mRNA splicing.[4] A synthesized analog incorporating a tetrahydrofuran ring in place of the native tetrahydropyran was evaluated for its antiproliferative activity against several human cancer cell lines.

Compound/DrugHCT-116 (Colon) GI₅₀ (µM)LS174T (Colon) GI₅₀ (µM)A549 (Lung) GI₅₀ (µM)
Tetrahydrofuran Analog 1 1.93.32.5
Meayamycin (Positive Control)0.00170.00190.0021
Doxorubicin (Positive Control)0.0330.0450.029
Data adapted from a study on a tetrahydrofuran analog of FR901464.[3]

While the tetrahydrofuran analog was found to be three orders of magnitude less potent than the parent compound, it still exhibited low micromolar growth inhibition.[3] This suggests that while the tetrahydropyran ring may be optimal for presenting the epoxide "warhead" to the spliceosome target in this specific case, the tetrahydrofuran-containing scaffold is still capable of conferring cytotoxic activity.[3][4] This finding underscores the potential of the Tetrahydrofuran-2-amine core as a starting point for the design of novel anticancer agents.

Another important target in cancer therapy is hypoxia-inducible factor 1 (HIF-1), which plays a critical role in tumor adaptation to low-oxygen environments.[5] Structure-activity relationship (SAR) studies of the natural product manassantin A, a HIF-1 inhibitor, have highlighted the importance of the tetrahydrofuran core's stereochemistry for its biological activity.[5] This reinforces the concept that the rigid THF scaffold can be crucial for precise molecular recognition at the target site.

Modulation of Key Signaling Pathways

The anticancer activity of Tetrahydrofuran-2-amine containing compounds can be attributed to their ability to interfere with critical signaling pathways that drive tumorigenesis. Based on the targets of parent compounds and related structures, two key pathways are of particular interest: the spliceosome and the HIF-1 signaling cascade.

The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a crucial step in gene expression. Its inhibition leads to a global disruption of protein production, ultimately triggering cell death.

G cluster_0 Spliceosome-Targeting Compound cluster_1 Cellular Process cluster_2 Cellular Outcome A Tetrahydrofuran-amine Analog (e.g., of FR901464) B Spliceosome Complex A->B Inhibition C pre-mRNA Splicing B->C D Mature mRNA C->D F Aberrant Splicing C->F E Protein Synthesis D->E G Apoptosis E->G Disruption leads to F->G

Inhibition of the spliceosome pathway.

The HIF-1 signaling pathway is activated under hypoxic conditions and regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Its inhibition can starve tumors of essential nutrients and blood supply.

G cluster_0 HIF-1 Inhibitor cluster_1 Signaling Cascade cluster_2 Tumor Progression A Compound with Tetrahydrofuran Core C HIF-1α Stabilization A->C Inhibition B Hypoxia B->C D HIF-1 Complex Formation C->D E Gene Transcription (e.g., VEGF, GLUT1) D->E F Angiogenesis E->F G Metabolic Adaptation E->G H Tumor Growth & Survival F->H G->H

Modulation of the HIF-1 signaling pathway.

Experimental Protocols for Biological Evaluation

The comprehensive evaluation of Tetrahydrofuran-2-amine containing compounds requires a suite of robust in vitro assays to determine their biological activity. The following protocols provide step-by-step methodologies for assessing cytotoxicity, anti-inflammatory potential, and antiviral efficacy.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are solubilized using an organic solvent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., HCT-116, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.[6]

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the culture medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).[6]

Protocol 2: In Vitro Anti-inflammatory Activity via Nitric Oxide Inhibition (Griess Assay)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured to determine the nitrite concentration.

Procedure:

  • Cell Culture and Seeding:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production.

    • Include control wells: untreated cells, cells treated with LPS only, and cells treated with LPS and a known inhibitor (e.g., L-NAME).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C.

    • Collect the cell culture supernatants for nitrite measurement.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.[7]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the test compound.

Protocol 3: Antiviral Efficacy Assessment using the Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a cell monolayer infected with a virus.

Procedure:

  • Cell Monolayer Preparation:

    • Seed host cells (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Titration and Compound Preparation:

    • Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques.

    • Prepare serial dilutions of the test compound in infection medium.

  • Infection and Treatment:

    • Wash the cell monolayers with sterile PBS.

    • Incubate the cells with the virus inoculum for 1-2 hours to allow for viral adsorption.

    • Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • Fix the cells with a fixative solution (e.g., 10% formaldehyde).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet). Viable cells will stain, while plaques will appear as clear, unstained zones.[4]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

The Tetrahydrofuran-2-amine scaffold and its derivatives represent a promising class of compounds with demonstrable biological activity, particularly in the realm of anticancer research. The inherent structural features of this moiety—conformational rigidity and a key hydrogen bonding amine group—provide a solid foundation for the design of potent and selective modulators of various biological targets. The low micromolar activity of a tetrahydrofuran-based analog of a spliceosome inhibitor, despite being less potent than its tetrahydropyran counterpart, validates the therapeutic potential of this core structure.

Future research in this area should focus on several key aspects. Firstly, the synthesis and evaluation of diverse libraries of Tetrahydrofuran-2-amine derivatives are crucial for elucidating comprehensive structure-activity relationships. This will enable the optimization of potency and selectivity for specific targets. Secondly, a deeper investigation into the mechanisms of action is warranted. Identifying the precise molecular targets and the downstream signaling pathways affected by these compounds will be essential for their rational development as therapeutic agents. Finally, exploring the potential of these compounds in other therapeutic areas, such as neurodegenerative and infectious diseases, could unveil new applications for this versatile scaffold. The continued exploration of the chemical space around the Tetrahydrofuran-2-amine core holds significant promise for the discovery of next-generation therapeutics.

References

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed Central. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • The Comprehensive Guide to Anticancer Drugs: What You Need to Know. LinkedIn. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. News-Medical.net. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Mechanisms of Action of Anticancer Agents: A Comprehensive Review. Austra & Lian. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. PubMed Central. [Link]

  • Synthesis and Cytotoxic Evaluation of Combretafurans, Potential Scaffolds for Dual-Action Antitumoral Agents. Journal of Medicinal Chemistry. [Link]

  • The function of natural compounds in important anticancer mechanisms. Frontiers. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

  • Studies on antitumor agents, 2. Syntheses and antitumor activities of 1-(tetrahydro-2-furanyl)-5-fluorouracil and 1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil. PubMed. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. ResearchGate. [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PubMed Central. [Link]

Sources

Methodological & Application

N-alkylation of "Tetrahydrofuran-2-amine" with alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation of Tetrahydrofurfurylamine (THFA) with Alkyl Halides

Executive Summary & Critical Nomenclature Definitions

This guide details the protocol for the N-alkylation of Tetrahydrofurfurylamine (THFA) using alkyl halides.[1][2]

CRITICAL SCIENTIFIC NOTE: There is a frequent nomenclature ambiguity in this field.

  • Target Molecule: This guide focuses on Tetrahydrofurfurylamine (CAS: 4795-29-3), also known as (Tetrahydrofuran-2-yl)methanamine.[2][3][4] This is the stable, commercially available pharmacophore used in drugs like Tamsulosin and Alfuzosin.[1][2]

  • The "Unstable" Isomer: The literal chemical name "Tetrahydrofuran-2-amine" refers to a cyclic hemiaminal (nitrogen attached directly to the C2 ring carbon).[1][2] This species is chemically unstable (prone to ring-opening or elimination) and does not exist as a free amine under standard alkylation conditions.[2] If your research specifically targets the C2-amino hemiaminal (e.g., for nucleoside analogs), do not use this protocol; instead, employ glycosylation chemistry (Vorbrüggen coupling).[1]

Scientific Foundation: Reaction Mechanics

The N-alkylation of THFA with alkyl halides proceeds via a bimolecular nucleophilic substitution (


).[2]
  • Nucleophile: The primary amine of THFA (

    
     hybridized).[1][2]
    
  • Electrophile: Alkyl halide (R-X, where X = I, Br, Cl).[1]

  • The Challenge: The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group.[1] This leads to "over-alkylation" (formation of tertiary amines or quaternary ammonium salts).[1][2]

Control Strategy: To ensure selectivity for the mono-alkylated product, this protocol utilizes:

  • Steric Modulation: Using bulky bases or solvents that solvate the cation.[1][2]

  • Stoichiometric Control: Slow addition of the electrophile.

  • Inorganic Base Scavenging: Utilizing insoluble inorganic bases (e.g.,

    
    , 
    
    
    
    ) to neutralize the generated acid (HX) without promoting rapid over-alkylation often seen with soluble organic bases.[1][2]

Experimental Protocol: Mono-N-Alkylation

Reagents & Materials
ReagentRoleEquiv.Notes
Tetrahydrofurfurylamine (THFA) Substrate1.0 - 3.0Use excess (3.0 eq) if mono-alkylation is critical to statistically favor single substitution.[2]
Alkyl Halide (R-X) Electrophile1.0Iodides react fastest; Chlorides may require NaI catalysis (Finkelstein).[1][2]
Potassium Carbonate (

)
Base2.0Anhydrous, granular (grind to powder for better surface area).[1][2]
Acetonitrile (MeCN) SolventN/APolar aprotic; promotes

transition state.[1][2]
Tetrabutylammonium Iodide (TBAI) Catalyst0.1Optional: Add if using Alkyl Chlorides.[1][2]
Step-by-Step Methodology

Step 1: Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge with Nitrogen (

    
    ) or Argon to remove atmospheric moisture.[1][2]
    

Step 2: Solvation

  • Add Tetrahydrofurfurylamine (10 mmol) to Acetonitrile (30 mL) .

  • Add

    
     (20 mmol) .
    
  • Tech Tip: Stir vigorously for 10 minutes at Room Temperature (RT) to create a fine suspension of the base.

Step 3: Controlled Addition

  • Dissolve the Alkyl Halide (10 mmol) in a minimal amount of Acetonitrile (5 mL).

  • Crucial Step: Add the alkyl halide solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

    • Reasoning: Keeping the concentration of the alkyl halide low relative to the amine minimizes the probability of a secondary amine encountering an alkyl halide molecule (preventing dialkylation).[1]

Step 4: Reaction & Monitoring

  • Heat the mixture to 60°C (for Bromides/Iodides) or Reflux (82°C) (for Chlorides).

  • Monitor via TLC or LC-MS every 2 hours.

    • TLC Stain: Ninhydrin (stains primary amines red/purple) or Dragendorff (stains tertiary amines/ammonium salts).[1][2]

    • Endpoint: Disappearance of the alkyl halide (limiting reagent).[1]

Step 5: Workup (Self-Validating Purification)

  • Cool to RT and filter off the solid salts (

    
     and KCl/KBr).
    
  • Concentrate the filtrate in vacuo.

  • Acid-Base Extraction (Purification Trick):

    • Dissolve residue in DCM.[1][2][5]

    • Wash with 0.5 M HCl .[1][2] The amine moves to the aqueous layer (protonated).[1] Neutral impurities stay in DCM.[1][2]

    • Separate layers.[1][2] Basify the aqueous layer with 2 M NaOH until pH > 12.[1][2]

    • Extract the aqueous layer with DCM (3x).[1][2]

    • Dry over

      
      , filter, and concentrate.[1][5][6]
      

Visualization: Reaction Pathway & Logic[1][2]

The following diagram illustrates the kinetic competition between mono-alkylation and over-alkylation, highlighting the intervention points utilized in this protocol.

N_Alkylation_Pathway Start Tetrahydrofurfurylamine (Primary Amine) Mono Target: Secondary Amine (Mono-alkylated) Start->Mono Slow Addition (k1) + Base AlkylHalide Alkyl Halide (R-X) AlkylHalide->Mono Di Byproduct: Tertiary Amine (Over-alkylated) Mono->Di Fast Reaction (k2 > k1) (If R-X in excess) Quat Waste: Quaternary Salt Di->Quat Exhaustive Alkylation Control Control Strategy: 1. Excess Amine 2. Dropwise R-X 3. Inorganic Base Control->Mono

Caption: Kinetic pathway of N-alkylation. Note that k2 (rate of second alkylation) is typically faster than k1, necessitating the "Control Strategy" to arrest the reaction at the Secondary Amine stage.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Polyalkylation (Dialkyl product dominant) Reaction rate of product > starting material.[2]Switch to Reductive Amination. If R-X is not strictly required, react THFA with the corresponding Aldehyde +

.[1] This is 100% selective for mono-alkylation.[2]
Low Conversion Alkyl halide is unreactive (e.g., steric hindrance or chloride).[1][2]Finkelstein Condition: Add 10 mol% NaI or TBAI to generate the reactive Alkyl Iodide in situ.[1][2] Switch solvent to DMF and heat to 80°C.
Emulsion during workup THF ring acts as a surfactant.[1][2]Use Brine (Saturated NaCl) during extraction or add a small amount of Methanol to break the emulsion.[1][2]

References

  • PubChem. (2025).[1][2][7][8][9] Tetrahydrofurfurylamine Compound Summary. National Library of Medicine.[1][2] [Link]

  • Salvatore, R. N., et al. (2001).[1][2] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1] (Authoritative review on N-alkylation methodologies).

  • Master Organic Chemistry. (2017). Alkylation of Amines: Problems and Workarounds. [Link] (Mechanistic insight into over-alkylation).

Sources

Application Note: Asymmetric Synthesis with Chiral Tetrahydrofurfurylamines (THF-Amines)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Definition

The Stability Paradox: Defining the "THF-2-Amine"

In the context of asymmetric synthesis, the term "Tetrahydrofuran-2-amine" requires precise chemical definition to ensure experimental success.

  • The Unstable Species: A true tetrahydrofuran-2-amine (a cyclic hemiaminal) is chemically unstable, spontaneously decomposing into 4-hydroxybutanal and ammonia/amine. It is rarely used as an isolated auxiliary.

  • The Functional Auxiliary: The field-standard "THF-amine" auxiliary is Tetrahydrofurfurylamine (2-(aminomethyl)tetrahydrofuran). This species possesses the critical 1,3-distance between the ether oxygen and the amine nitrogen, enabling the formation of rigid 5-membered chelate rings with metals (Li, Mg, Zn, Cu).

This guide focuses on (S)- and (R)-Tetrahydrofurfurylamine (THFA) and its derivatives. These are versatile Sparteine Surrogates and Chiral Bases used to induce high enantioselectivity in organometallic reactions.

Core Applications
  • Chiral Ligands in Organolithium Chemistry: Replacing the scarce natural product (-)-Sparteine for asymmetric deprotonation.

  • Covalent Auxiliaries: Resolution of racemic acids via diastereomeric salt formation or amide coupling.

  • Hemilabile Ligands: N,O-bidentate ligands for Transition Metal Catalysis (Ni, Pd).

Part 2: Mechanistic Theory (The "Bite Angle" Effect)

The efficacy of THFA derivatives relies on the N-Li-O Chelation Model . Unlike monodentate amines, the THF ether oxygen acts as a hemilabile donor.

The Chelation Pathway

When an organolithium reagent (e.g., s-BuLi) complexes with a chiral THFA derivative, the lithium atom is "locked" into a rigid bicyclic transition state. This restricts the approach of the electrophile to a single face of the generated carbanion.[1]

ChelationMechanism cluster_chelate The 'Bite' Mechanism Ligand Chiral N-Isopropyl-THFA Complex Rigid Chiral Li-Complex (5-membered Chelate) Ligand->Complex Coordination LiSource Alkyllithium (R-Li) LiSource->Complex Binding TS Transition State (Face-Selective Deprotonation) Complex->TS + Substrate Substrate Prochiral Substrate (e.g., N-Boc Pyrrolidine) Substrate->TS Product Enantioenriched Product TS->Product Electrophile (E+)

Figure 1: Mechanistic flow of enantioselective lithiation using THFA ligands. The 5-membered chelate ring (N-Li-O) creates the chiral pocket necessary for stereodifferentiation.

Part 3: Experimental Protocols

Protocol A: Asymmetric Deprotonation using N-Isopropyl-THFA (Sparteine Surrogate)

Objective: Enantioselective synthesis of 2-substituted pyrrolidines or phosphines. Rationale: N-isopropyl-tetrahydrofurfurylamine (IP-THFA) mimics the chiral diamine structure of Sparteine but is synthetic and available in both enantiomers.

Materials
  • Ligand: (S)-N-Isopropyl-tetrahydrofurfurylamine (IP-THFA) [>98% ee].

  • Substrate: N-Boc-pyrrolidine.

  • Base: sec-Butyllithium (1.4 M in cyclohexane).

  • Solvent: Anhydrous Diethyl Ether (Et₂O) is critical; THF (solvent) competes with the ligand's THF ring for Li binding, lowering ee.

Step-by-Step Methodology
  • Ligand Complexation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add (S)-IP-THFA (1.2 equiv) and anhydrous Et₂O (0.1 M concentration relative to substrate).

    • Cool to -78°C .[2]

    • Add s-BuLi (1.2 equiv) dropwise. Stir for 15 minutes to form the chiral base complex.

  • Substrate Addition:

    • Add N-Boc-pyrrolidine (1.0 equiv) dissolved in minimal Et₂O dropwise over 10 minutes.

    • Maintain temperature at -78°C for 4–6 hours . Note: The solution often turns yellow/orange, indicating lithiation.

  • Electrophile Trapping:

    • Add the electrophile (e.g., Trimethylsilyl chloride, TMSCl) (1.5 equiv) quickly.

    • Allow the reaction to warm to room temperature overnight.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with Et₂O (3x).

    • Wash combined organics with 1M H₃PO₄ (to remove the amine ligand—Critical for ligand recovery ).

    • Basify the aqueous phase (pH 12) and extract to recover the chiral IP-THFA ligand (>90% recovery is typical).

Performance Data (Typical):

Substrate Electrophile Yield (%) ee (%) Ref
N-Boc-pyrrolidine TMSCl 82 92 [1]
N-Boc-pyrrolidine MeI 78 88 [1]

| O-Alkyl Carbamate | PhCHO | 65 | 94 | [2] |

Protocol B: Resolution of Racemic Acids (Classic Auxiliary)

Objective: Resolution of racemic carboxylic acids (e.g., Ibuprofen analogs) using (S)-Tetrahydrofurfurylamine. Rationale: The primary amine on the THFA allows for salt formation. The ether oxygen provides a secondary interaction point (hydrogen bonding) that often leads to highly crystalline diastereomeric salts, superior to simple benzylamines.

Methodology
  • Salt Formation:

    • Dissolve racemic acid (10 mmol) in hot Ethanol (or iPrOH).

    • Add (S)-Tetrahydrofurfurylamine (5 mmol, 0.5 equiv). Note: Using 0.5 equiv targets the "half-salt" method for higher efficiency.

  • Crystallization:

    • Cool slowly to room temperature, then to 4°C.

    • Filter the precipitate (Diastereomer A). The mother liquor contains Diastereomer B.

  • Recrystallization:

    • Recrystallize the solid from EtOH until melting point is constant.

  • Liberation:

    • Partition the salt between 1M HCl and Ethyl Acetate.

    • The chiral acid enters the organic layer; the auxiliary remains in the aqueous layer (recoverable).

Part 4: Advanced Workflow - Ligand Synthesis & Recovery

To ensure cost-efficiency, the synthesis of the N-substituted ligand and its recovery is vital.

LigandCycle Start Furfural (Biomass Derived) Step1 Reductive Amination (w/ Isopropylamine) Start->Step1 Intermediate N-Isopropyl-furfurylamine Step1->Intermediate Step2 Hydrogenation (Rh/Al2O3 or Raney Ni) Intermediate->Step2 RacemicLigand Racemic IP-THFA Step2->RacemicLigand Resolution Resolution with L-Tartaric Acid RacemicLigand->Resolution ActiveLigand (S)-IP-THFA (Active Catalyst) Resolution->ActiveLigand Reaction Asymmetric Reaction ActiveLigand->Reaction Recovery Acid Extraction (Recycle) Reaction->Recovery Recovery->ActiveLigand Reuse

Figure 2: Lifecycle of the THFA Auxiliary. Note that the furan ring is hydrogenated to the tetrahydrofuran ring to establish the sp3 carbons and the "bite" geometry.

Part 5: Critical Troubleshooting (FAQ)

Q1: Why is my enantioselectivity low (<50% ee)?

  • Cause 1: Solvent competition. If you used THF as the solvent, it outcompetes the chiral THF-amine ligand for lithium coordination. Solution: Use non-coordinating solvents like Pentane, Hexane, or Et₂O.

  • Cause 2: Temperature. Lithium-amine complexes are dynamic. Solution: Ensure temperature is strictly <-70°C during the deprotonation step.

Q2: The ligand isn't recovering well.

  • Cause: The THFA amine is moderately water-soluble.

  • Solution: During the acid wash (recovery), ensure the aqueous phase is basic (pH >12) before back-extracting into organic solvent. Salt the aqueous phase with NaCl to "salt out" the amine.

Q3: Can I use 2-amino-THF instead?

  • Answer: No. As detailed in Section 1.1, 2-amino-THF is unstable. If a paper references "THF-2-amine," they almost certainly refer to the aminomethyl derivative (THFA) or a specific glycosylamine protected on the nitrogen.

References

  • O'Brien, P. (1998). "Chiral Lithium Amide Base Chemistry." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Hoppe, D., & Hense, T. (1997). "Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie International Edition. Link

  • Ye, J., et al. (2011). "Tetrahydrofurfurylamines as effective ligands for enantioselective addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry. Link

  • Gawley, R. E., et al. (2005). "2-(Aminomethyl)tetrahydrofuran (THFA) as a Chiral Ligand." Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Optimizing N-alkylation reaction conditions for "Tetrahydrofuran-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation & Synthesis of 2-Aminotetrahydrofuran Derivatives

Ticket ID: #THF-ZN2-OPT Subject: Optimization of Reaction Conditions for N-Alkylation of Tetrahydrofuran-2-amine Status: Resolved / Knowledge Base Article

Critical Technical Alert: Stability & Reagent Availability

User Query: "I cannot locate a commercial supplier for pure tetrahydrofuran-2-amine to perform an N-alkylation reaction. When I attempt to generate it in situ and alkylate, I observe rapid decomposition. How do I stabilize the starting material?"

Technical Response: You are encountering a fundamental thermodynamic limitation, not a supply chain failure. Tetrahydrofuran-2-amine (2-aminotetrahydrofuran) is a cyclic hemiaminal . In its free form, it is chemically unstable and exists in a dynamic equilibrium with its open-chain tautomer (4-aminobutanal) and readily undergoes elimination to form dihydrofuran or polymerizes into "tar."

You cannot perform a standard SN2 N-alkylation on this specific amine because the substrate degrades faster than it alkylates.

To synthesize N-alkyl-tetrahydrofuran-2-amines , you must bypass the free amine entirely. You must use one of two stabilized synthetic pathways:

  • Reductive Amination: Using 2-hydroxytetrahydrofuran (lactol) and an amine.

  • Lewis Acid-Mediated Substitution: Using 2-alkoxytetrahydrofuran and an amine.

Pathway A: Reductive Amination (Recommended)

This is the most robust method for "alkylating" the nitrogen. Instead of alkylating a 2-aminoTHF, you react a stable amine (R-NH₂) with the cyclic hemiacetal 2-hydroxytetrahydrofuran (which acts as a masked aldehyde).

The Mechanism

The reaction proceeds via the open-chain hydroxy-aldehyde form. The amine condenses to form an imine/hemiaminal, which is then reduced.[1][2]

ReductiveAmination Lactol 2-HydroxyTHF (Cyclic Hemiacetal) OpenChain 4-Hydroxybutanal (Open Chain Equilibrium) Lactol->OpenChain Equilibrium Imine Imine/Hemiaminal Intermediate OpenChain->Imine + R-NH2 - H2O Product N-Alkyl-2-aminoTHF (Target) Imine->Product + Reductant (NaBH(OAc)3)

Figure 1: The reductive amination pathway bypasses the unstable free amine intermediate.

Optimized Protocol
ParameterConditionRationale
Substrate 2-Hydroxytetrahydrofuran (or 2,5-dimethoxytetrahydrofuran for diamines)Acts as the aldehyde equivalent.
Amine 1.0 - 1.2 equivalentsSlight excess ensures complete consumption of the lactol.
Reductant STAB (Sodium Triacetoxyborohydride)Milder than NaBH₄; reduces the imine selectively without reducing the aldehyde equilibrium species too fast.
Solvent DCE (1,2-Dichloroethane) or THFDCE promotes imine formation. Avoid protic solvents (MeOH) if using STAB.
Additives Acetic Acid (1-2 eq)Catalyzes imine formation by protonating the carbonyl oxygen (open chain).

Step-by-Step:

  • Dissolve 2-hydroxytetrahydrofuran (1.0 eq) and the Target Amine (1.1 eq) in DCE (0.2 M).

  • Add Acetic Acid (1.5 eq) and stir for 30 minutes at room temperature to establish imine equilibrium.

  • Cool to 0°C and add STAB (1.5 eq) portion-wise.

  • Warm to RT and stir for 4–16 hours.

  • Quench: Add saturated NaHCO₃ (gas evolution will occur). Extract with DCM.

Pathway B: Lewis Acid-Mediated Substitution (Direct Displacement)

If your target amine is non-nucleophilic or sterically hindered, reductive amination may fail. In this case, use a Mannich-type substitution on 2-methoxytetrahydrofuran .

The Mechanism

A Lewis Acid (LA) activates the methoxy group, creating an oxocarbenium ion intermediate. The amine attacks this highly electrophilic species.

LewisAcidPath Precursor 2-MethoxyTHF Oxocarbenium Oxocarbenium Ion (Activated) Precursor->Oxocarbenium + Lewis Acid (BF3·OEt2) - OMe Product N-Alkyl-2-aminoTHF Oxocarbenium->Product + R-NH2 (Nucleophilic Attack)

Figure 2: Oxocarbenium ion generation allows for direct substitution of the alkoxy group.

Optimized Protocol
ParameterConditionRationale
Precursor 2-MethoxytetrahydrofuranCommercially available, stable precursor.
Lewis Acid BF₃[3]·OEt₂ (Boron trifluoride etherate)Standard activator. TMSOTf is a stronger alternative for difficult amines.
Base Triethylamine (Et₃N)Required to scavenge the acid generated and prevent polymerization.
Temperature -78°C to 0°CLow temp prevents ring opening/polymerization of the oxocarbenium ion.

Step-by-Step:

  • Dissolve 2-methoxytetrahydrofuran (1.0 eq) and Target Amine (1.0 eq) in anhydrous DCM under Nitrogen/Argon.

  • Cool to -78°C .

  • Add BF₃·OEt₂ (1.1 eq) dropwise.

  • Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Critical: Add Et₃N (2.0 eq) before quenching to neutralize HF/Lewis acid byproducts.

  • Quench with water/bicarbonate.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Polymerization of the furan ring.

  • Cause: Acid concentration was too high or temperature was too high. The oxocarbenium intermediate (Pathway B) or the enamine (Pathway A) is prone to cationic polymerization.

  • Fix: Ensure strict temperature control (-78°C for Pathway B). In Pathway A, do not use strong mineral acids; stick to Acetic Acid.

Q2: I see the product on TLC, but it decomposes during Silica Gel chromatography.

  • Diagnosis: Acid sensitivity.[4] N-alkyl-2-aminoTHFs are acetals/hemiaminals; they hydrolyze on acidic silica.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine in the eluent to neutralize acidic sites. Alternatively, use neutral Alumina.

Q3: Can I use 2-chlorotetrahydrofuran instead of 2-methoxy?

  • Diagnosis: Reagent instability.[5]

  • Insight: 2-chlorotetrahydrofuran is extremely unstable and usually prepared in situ from THF and SO₂Cl₂. It is much harder to handle than 2-methoxyTHF.

  • Recommendation: Stick to the 2-methoxy or 2-hydroxy precursors.

Q4: I need to attach a specific alkyl group (e.g., Ethyl) to the nitrogen. Which route?

  • Recommendation: Use Ethylamine in Pathway A (Reductive Amination) with 2-hydroxytetrahydrofuran. This is cleaner than trying to alkylate a pre-formed amino-THF.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bates, R. W., et al. "Synthesis of 2-substituted tetrahydrofurans." Tetrahedron, vol. 58, no. 30, 2002, pp. 5957-5978. (Review of oxocarbenium substitution methods).
  • Valli, V. L. K., & Alper, H. "Lewis Acid Catalyzed Reaction of 2-Alkoxytetrahydrofurans with Amines." Journal of Organic Chemistry, vol. 60, 1995.
  • PubChem Compound Summary. "Tetrahydrofuran-2-amine (Unstable Intermediate)." National Center for Biotechnology Information. Link

Sources

Validation & Comparative

Technical Comparison: Enantiopure vs. Racemic Tetrahydrofuran-2-yl Amines in Drug Synthesis

[1]

Executive Summary & Nomenclature Clarification

Critical Nomenclature Note: In the context of stable chemical building blocks, "Tetrahydrofuran-2-amine" colloquially refers to Tetrahydrofurfurylamine (also known as (Tetrahydrofuran-2-yl)methanamine or 2-Aminomethyltetrahydrofuran ).[1]

  • The Instability Factor: A true 2-amino-tetrahydrofuran (with the amine directly attached to the ring oxygen carbon) is a cyclic hemiaminal. These species are chemically unstable and spontaneously ring-open or polymerize unless the nitrogen is part of a nucleobase (as in nucleosides).[1]

  • The Stable Alternative: The industry-standard "2-substituted" amine is Tetrahydrofurfurylamine (THFA) .[1] This guide focuses on the advantages of using enantiopure (R)- or (S)-Tetrahydrofurfurylamine over the racemic mixture.

Comparison at a Glance
FeatureRacemic Mixture (±)-THFAEnantiopure (R)- or (S)-THFA
Purity 50% Eutomer / 50% Distomer>99% Eutomer
Pharmacological Potency Diluted efficacy; potential interferenceMaximized target binding affinity
Metabolic Profile Complex; two metabolic pathwaysPredictable; single metabolic pathway
Synthesis Yield (API) 50% theoretical max (unless dynamic resolution used)100% theoretical max
Regulatory Status Requires justification for "distomer" toxicityPreferred by FDA/EMA for new entities

Technical Deep Dive: Why Chirality Matters

The tetrahydrofuran (THF) ring is a critical pharmacophore in medicinal chemistry, mimicking the furanose ring of sugars and nucleosides. The C2 stereocenter in Tetrahydrofurfurylamine dictates the spatial orientation of the amine "tail" relative to the ether oxygen.

The "Eutomer" vs. "Distomer" Effect

In drug design, the active enantiomer is the eutomer , while the inactive (or toxic) one is the distomer .

  • Case Study: Benzomorphan Analgesics Research into 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan derivatives demonstrated that the (R)-configuration of the N-tetrahydrofurfuryl group is a prerequisite for high analgesic potency.[1][2]

    • (R)-Isomer: Potency up to 100x that of morphine.[1][2]

    • (S)-Isomer: Significantly reduced activity or complete inactivity.[1]

    • Racemate Consequence: Using the racemate essentially administers a drug that is 50% impurity, which must still be metabolized by the liver, potentially leading to hepatotoxicity without therapeutic benefit.

Ligand Efficiency in Asymmetric Synthesis

Beyond being an API intermediate, chiral THFA is used as a ligand in asymmetric catalysis.[1]

  • Racemic Ligands: Produce racemic products (0% enantiomeric excess).[1]

  • Chiral Ligands: When used in vanadium-catalyzed oxidative cyclizations or iridium-catalyzed substitutions, (S)-THFA induces high stereoselectivity in the product, a property impossible to achieve with the racemate.[1]

Experimental Protocols

The following protocols describe the Optical Resolution of racemic Tetrahydrofurfurylamine. This is a self-validating system: if the melting point and optical rotation do not match the standards, the resolution is incomplete.

Protocol A: Chemical Resolution via Diastereomeric Salt Formation

Principle: Enantiomers have identical physical properties.[1] Diastereomers (salt formed with a chiral acid) have different solubilities, allowing separation by crystallization.

Reagents:

  • Racemic Tetrahydrofurfurylamine (CAS: 4795-29-3)[1]

  • (+)-L-Tartaric Acid (Resolving Agent)

  • Ethanol (Solvent)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of Racemic THFA and 1.0 equivalent of (+)-L-Tartaric acid in hot absolute ethanol.

    • Reflux for 1 hour to ensure complete salt formation.[1]

  • Fractional Crystallization:

    • Cool the solution slowly to room temperature, then to 4°C.

    • The (R)-amine L-tartrate salt is typically less soluble and will crystallize first.[1][3]

    • Filter the crystals.[1][3] Retain the mother liquor (contains the S-enriched fraction).

  • Recrystallization (Purification):

    • Recrystallize the solid salt from ethanol 2–3 times until the melting point is constant (approx. 102–104°C).

  • Liberation of the Free Amine:

    • Dissolve the purified salt in minimal water.[1]

    • Basify with 5M NaOH to pH > 12.[1]

    • Extract the liberated oil with Dichloromethane (DCM).[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

  • Validation:

    • Measure Optical Rotation ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Target: (R)-(-)-Tetrahydrofurfurylamine should show approx ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (c=2, CHCl₃).[4][5]
      
Protocol B: Chromatographic Purity Check (Chiral HPLC)

Objective: Quantify the Enantiomeric Excess (ee).

  • Column: Chiralcel OD-H or equivalent polysaccharide-based column.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.[1]

  • Result: The (R) and (S) enantiomers will display distinct retention times. Calculate %ee using the formula:

    
    
    

Visualizing the Advantage

The following diagrams illustrate the logic flow of using chiral vs. racemic starting materials and the resolution mechanism.

Diagram 1: The "Chiral Switch" Efficacy Logic

This diagram compares the downstream effects of using Racemic vs. Chiral THFA in drug development.

ChiralAdvantageStart_RacRacemic THFA(50% R / 50% S)Synth_RacDrug Synthesis(Non-Stereoselective)Start_Rac->Synth_RacStart_ChiEnantiopure (R)-THFA(>99% Pure)Synth_ChiDrug Synthesis(Stereoconservative)Start_Chi->Synth_ChiProd_RacRacemic Drug APISynth_Rac->Prod_RacProd_ChiChiral Drug APISynth_Chi->Prod_ChiBinding_RReceptor Binding (R)(High Affinity)Prod_Rac->Binding_R 50% DoseBinding_SReceptor Binding (S)(Inactive/Toxic)Prod_Rac->Binding_S 50% DoseProd_Chi->Binding_R 100% DoseResult_RacClinical Outcome:Lower PotencyHigher Metabolic LoadBinding_R->Result_RacResult_ChiClinical Outcome:High PotencyClean Safety ProfileBinding_R->Result_ChiBinding_S->Result_Rac

Caption: Comparative workflow demonstrating how enantiopure starting materials eliminate "dead weight" in the final pharmaceutical product.

Diagram 2: The Resolution Pathway (Protocol A)

This diagram details the chemical mechanism for separating the enantiomers.

ResolutionInputRacemic THFA(Liquid)MixReflux in EthanolInput->MixAgentL-Tartaric Acid(Solid)Agent->MixCrystFractional CrystallizationMix->CrystSolidPrecipitate:(R)-THFA :: L-TartrateCryst->SolidLess SolubleLiquidMother Liquor:(S)-THFA :: L-TartrateCryst->LiquidMore SolubleBaseTreat with NaOHExtract w/ DCMSolid->BaseFinalPure (R)-THFA(Oil)Base->Final

Caption: Chemical resolution workflow utilizing solubility differences between diastereomeric tartrate salts.

References

  • Merz, H., Stockhaus, K., & Wick, H. (1975).[1] Stereoisomeric 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans, strong analgesics with non-morphine-like action profiles.[1][2] Journal of Medicinal Chemistry, 18(10), 996–1000.[1]

  • TCI Chemicals. (n.d.).[1] Product Specification: (R)-(-)-Tetrahydrofurfurylamine.[1][4][5][6][7][8] TCI Chemicals Catalog.

  • Thermo Scientific Chemicals. (n.d.).[1] (R)-(-)-Tetrahydrofurfurylamine Safety Data Sheet. Thermo Fisher Scientific.[1]

  • Gawroński, J., & Gawrońska, K. (1999).[1] Tartaric acid and its derivatives: A versatile chiral auxiliary and resolving agent.[1][9][10] Kluwer Academic Publishers.[1] (Contextual citation for Protocol A methodology).

  • Sigma-Aldrich. (2023).[1] (R)-(−)-Tetrahydrofurfurylamine Product Data. Merck KGaA.[1][5]

Comparing the efficacy of "Tetrahydrofuran-2-amine" derivatives in assays

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the efficacy of "Tetrahydrofuran-2-amine" and its related derivatives in preclinical assays. This guide provides researchers, scientists, and drug development professionals with a synthesis of performance data, mechanistic insights, and detailed experimental protocols to support informed decision-making in drug discovery.

Introduction: The Tetrahydrofuran Scaffold in Modern Drug Discovery

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bonds, have led to its incorporation into numerous FDA-approved drugs.[1][2] Derivatives of the THF core are explored for a wide range of therapeutic applications, including antiviral, anticancer, and neuroprotective agents.[3][4][5]

This guide focuses specifically on derivatives containing the 2-substituted tetrahydrofuran moiety, a versatile building block that allows for diverse functionalization. We will compare the efficacy of several such derivatives across different biological assays, provide the causal logic behind the experimental designs, and offer detailed protocols for key methodologies. The aim is to present a clear, data-driven comparison to aid in the selection and development of promising lead compounds.

Comparative Efficacy Analysis of Tetrahydrofuran Derivatives

The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Efficacy is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) in enzyme or cell-based assays. Below, we compare the performance of notable tetrahydrofuran derivatives in oncology and enzyme inhibition assays.

Anticancer Activity in Pancreatic Cancer Cell Lines

Pancreatic cancer remains a significant therapeutic challenge, driving the search for novel chemotherapeutics. A study by Mohammed, et al. (2022), investigated a novel 5-fluorouracil (5-FU) analog, 1,3-bistetrahydrofuran-2yl-5-FU (MFU) , demonstrating its superior potency over the standard-of-care drug, Gemcitabine (GemHCl), in pancreatic ductal adenocarcinoma (PDAC) cell lines.[5][6]

The selection of Panc-1 and MiaPaCa-2 cell lines is critical; they represent two distinct, well-characterized, and aggressive subtypes of pancreatic cancer, making them a robust system for evaluating potential therapeutics. The improved performance of MFU is attributed to the modification of the polar 5-FU backbone with lipophilic tetrahydrofuran groups, which may enhance cell permeability and circumvent common resistance mechanisms associated with Gemcitabine metabolism.[6]

Table 1: Comparative Cytotoxicity (IC50) of MFU vs. Gemcitabine in Pancreatic Cancer Cell Lines [5]

CompoundCell LineIC50 (2D Culture)IC50 (3D Spheroid)
MFU MiaPaCa-24.5 ± 1.2 µM 7.2 ± 1.1 µM
GemHClMiaPaCa-210.3 ± 1.1 µM14.3 ± 1.1 µM
MFU Panc-13.0 ± 1.0 µM 9.2 ± 1.1 µM
GemHClPanc-16.1 ± 1.03 µM16.3 ± 1.1 µM

Data presented as mean ± standard deviation. Lower IC50 values indicate higher potency.

VEGFR-2 Kinase Inhibition for Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this pathway, making it a prime target for anticancer drugs.[7] A study by Abdellatif, et al., synthesized and evaluated a series of furan- and furopyrimidine-based derivatives for their ability to inhibit VEGFR-2.

Among the synthesized compounds, those featuring a urea linker and substituted phenyl rings attached to a furo[2,3-d]pyrimidine core demonstrated the most potent activity. The data highlights the importance of specific structural features for potent enzyme inhibition. Compound 7b emerged as particularly effective, with an IC50 value comparable to the multi-kinase inhibitor drug Sorafenib.[7]

Table 2: Comparative VEGFR-2 Inhibition (IC50) of Furopyrimidine Derivatives [7]

CompoundStructureVEGFR-2 IC50 (nM)
Sorafenib Reference Drug41.1
7b Furo[2,3-d]pyrimidine-urea42.5
7c Furo[2,3-d]pyrimidine-urea52.5
4c Furo[2,3-d]pyrimidine-benzamide57.1
6 Furo[2,3-d]pyrimidine67.8

Data presented as IC50 (nM). Lower values indicate higher inhibitory potency.

Visualizing Experimental and Logical Workflows

To effectively screen and validate novel chemical entities, a structured experimental workflow is essential. The following diagram illustrates a typical cascade for progressing a library of tetrahydrofuran derivatives from initial screening to mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) LIB Library of Tetrahydrofuran Derivatives ASSAY High-Throughput Assay (e.g., Kinase Inhibition or Cell Viability) LIB->ASSAY Screening HITS Initial 'Hit' Compounds (Activity > Threshold) ASSAY->HITS Data Analysis DR Dose-Response Assay (Calculate IC50) HITS->DR Hit Validation LEADS Validated Lead Compounds DR->LEADS Potency COUNTER Counter-Screening (e.g., Normal vs. Cancer Cells) COUNTER->LEADS Selectivity APOPTOSIS Apoptosis Assay (Annexin V Staining) LEADS->APOPTOSIS MoA Studies CELL_CYCLE Cell Cycle Analysis (Flow Cytometry) MOA Elucidated MoA CELL_CYCLE->MOA APOPTOSIS->MOA TARGET Target Engagement (Western Blot) TARGET->MOA

Caption: A generalized workflow for the screening and characterization of novel chemical derivatives.

Key Experimental Protocols

The trustworthiness of comparative data hinges on robust and reproducible experimental methods. The protocols below are foundational for assessing the anticancer efficacy of novel compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Panc-1, MiaPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrofuran derivatives and reference compounds (e.g., Gemcitabine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. It is crucial to protect the plate from light during this step.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Analysis via Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. The inclusion of floating cells is critical as apoptotic cells often detach.

  • Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis/membrane damage)

Conclusion and Future Directions

The data presented demonstrates that derivatives of the tetrahydrofuran scaffold are highly effective in preclinical oncology models. Specifically, the MFU compound shows significant promise in overcoming the potency limitations of standard pancreatic cancer therapies, while certain furopyrimidine-urea derivatives exhibit potent, targeted inhibition of the pro-angiogenic VEGFR-2 kinase.[5][7]

The superior performance of these derivatives is directly linked to their chemical modifications—substitutions that enhance lipophilicity, improve target binding, and potentially alter metabolic fate. Future research should focus on a systematic Structure-Activity Relationship (SAR) analysis to further optimize these scaffolds.[9] By exploring a wider chemical space around the 2-aminotetrahydrofuran core, it may be possible to develop next-generation therapeutics with even greater potency and selectivity.

References

  • Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. (2024). ResearchGate.
  • Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Available at: [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Wiley Online Library. Available at: [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Available at: [Link]

  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. (2015). ResearchGate. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. OSTI.GOV. Available at: [Link]

  • Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans. (2011). National Institutes of Health. Available at: [Link]

  • Structure Activity Relationships. (2005). Drug Design. Available at: [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. (2019). ResearchGate. Available at: [Link]

  • SAR: Structure Activity Relationships. (2025). CDD Vault. Available at: [Link]

  • Tetrahydrofuran-Based Amino Acids as Library Scaffolds. (2004). ACS Publications. Available at: [Link]

  • Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mohammed, A., et al. (2022). Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer. ResearchGate. Available at: [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. Available at: [Link]

  • Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. (2024). MDPI. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2017). National Institutes of Health. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Available at: [Link]

  • Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. (2023). RSC Publishing. Available at: [Link]

  • Mohammed, A., et al. (2022). Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer. National Institutes of Health. Available at: [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024). Beilstein Journals. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (2022). RSC Publishing. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Scaffold Design: Tetrahydrofuran-2-amine Versus Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the selection of a chemical scaffold is a decision that reverberates through the entire development pipeline. It dictates not only the three-dimensional orientation of pharmacophoric elements but also profoundly influences a compound's physicochemical properties, metabolic stability, and ultimately, its therapeutic potential. Among the pantheon of privileged structures, small saturated nitrogen heterocycles are mainstays, offering a versatile framework to build upon. This guide provides an in-depth, data-driven comparison of Tetrahydrofuran-2-amine with other commonly employed cyclic amines—azetidine, pyrrolidine, piperidine, and morpholine—to empower researchers in making more informed decisions in scaffold design.

The Landscape of Saturated Cyclic Amines in Medicinal Chemistry

Saturated heterocycles have gained prominence in modern drug design due to their ability to confer greater three-dimensional complexity compared to their flat, aromatic counterparts. This "sp3-richness" allows for a more precise and intricate interaction with biological targets, often leading to enhanced potency and selectivity. The basic nitrogen atom present in these rings serves as a crucial handle for introducing substituents and can act as a key hydrogen bond acceptor or a protonatable center, which is vital for aqueous solubility and target engagement.

The choice of ring size and the presence of other heteroatoms dramatically alter the fundamental properties of the scaffold. Here, we will dissect the nuances of five key players, with a special focus on the less-explored Tetrahydrofuran-2-amine.

Comparative Analysis of Physicochemical Properties

A molecule's behavior in a biological system is governed by its physicochemical properties. Basicity (pKa) and lipophilicity (logP) are two of the most critical parameters that medicinal chemists seek to modulate. The following table summarizes these key properties for our selected cyclic amines.

Cyclic AmineRing SizepKa (Conjugate Acid)logP (Octanol/Water)Conformational Preference
Azetidine4~11.29[1][2]-0.1 (calculated)[3]Puckered[4]
Pyrrolidine5~11.31[5]0.46[6]Envelope/Twist[7][8]
Tetrahydrofuran-2-amine 5 ~9.5 (Predicted) -0.2 (Calculated) [9]Envelope/Twist
Piperidine6~11.1[10]0.84[10][11]Chair[12]
Morpholine6~8.49[13]-0.86[13]Chair[1][14][15][16]

The basicity of the nitrogen atom is a key determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Azetidine, Pyrrolidine, and Piperidine: These amines exhibit strong basicity with pKa values around 11.[1][5][10] This is typical for secondary aliphatic amines. Pyrrolidine is slightly more basic than piperidine, a phenomenon sometimes attributed to the greater conformational stability of its protonated form.[6][22]

  • Morpholine: The presence of an oxygen atom in the morpholine ring has a significant electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This makes morpholine considerably less basic than piperidine, with a pKa of approximately 8.5.[13][23] This lower basicity can be advantageous in reducing off-target effects associated with highly basic compounds and can improve oral absorption.[12][24]

  • Tetrahydrofuran-2-amine: The oxygen atom in the tetrahydrofuran ring is expected to exert an inductive effect, lowering the basicity of the adjacent amine compared to pyrrolidine. The predicted pKa of around 9.5 places it in a desirable range for many drug targets, being less basic than pyrrolidine and piperidine, but more basic than morpholine.

Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Piperidine and Pyrrolidine: Piperidine is slightly more lipophilic than pyrrolidine due to the additional methylene group.[6]

  • Azetidine and Morpholine: The introduction of a heteroatom (oxygen in morpholine) or the constraints of a smaller ring (azetidine) generally leads to lower lipophilicity. Morpholine is the most hydrophilic of the group, which can be beneficial for improving aqueous solubility.[13][25]

  • Tetrahydrofuran-2-amine: The calculated logP of -0.2 suggests that it is a relatively hydrophilic scaffold, similar to morpholine.[9] This property could be leveraged to enhance the solubility of a drug candidate.

Conformational Analysis: The Shape of Efficacy

The three-dimensional shape of a scaffold is paramount for its interaction with a biological target. The conformational preferences of these cyclic amines are distinct and offer different advantages in scaffold design.

G cluster_0 4-Membered Ring cluster_1 5-Membered Rings cluster_2 6-Membered Rings Azetidine Azetidine (Puckered) Pyrrolidine Pyrrolidine (Envelope/Twist) THF_Amine Tetrahydrofuran-2-amine (Envelope/Twist) Piperidine Piperidine (Chair) Morpholine Morpholine (Chair)

Caption: Conformational preferences of cyclic amine scaffolds.

  • Azetidine: The four-membered ring of azetidine is significantly strained, leading to a puckered conformation.[4][17][18] This rigidity can be advantageous for locking in a specific orientation of substituents, potentially increasing binding affinity. However, this strain can also make the ring more susceptible to metabolic cleavage.[19]

  • Pyrrolidine and Tetrahydrofuran-2-amine: Five-membered rings are not planar and exist in a dynamic equilibrium between "envelope" and "twist" conformations.[7][8][26][27][28] This flexibility allows them to adapt to the shape of a binding pocket. In Tetrahydrofuran-2-amine, the presence of the endocyclic oxygen and the exocyclic amine at the anomeric position can lead to stereoelectronic effects, such as the anomeric effect, which can influence the conformational equilibrium and the preferred orientation of the amino group.[29][30]

  • Piperidine and Morpholine: These six-membered rings predominantly adopt a stable "chair" conformation to minimize steric and torsional strain.[1][12][14] Substituents can occupy either axial or equatorial positions, and the equilibrium between these two chair forms is a key consideration in drug design. The morpholine ring also exists predominantly in a chair conformation.[11][15][16]

Metabolic Stability: A Key Hurdle in Drug Development

The metabolic fate of a drug is a critical determinant of its half-life and potential for toxicity. The structure of the cyclic amine scaffold plays a significant role in its metabolic stability.

G cluster_0 Relative Stability Metabolism Metabolic Pathways CYP450 Cytochrome P450 (CYP) Enzymes Metabolism->CYP450 Ring_Oxidation Ring Oxidation (Hydroxylation) CYP450->Ring_Oxidation N_Dealkylation N-Dealkylation CYP450->N_Dealkylation Ring_Opening Ring Opening Ring_Oxidation->Ring_Opening Morpholine Morpholine (Generally More Stable) Piperidine Piperidine (More Prone to Oxidation) THF Tetrahydrofuran (Oxidative Metabolism) Pyrrolidine Pyrrolidine/Azetidine (Ring Strain Can Influence Metabolism)

Caption: General metabolic pathways and relative stability of cyclic amines.

  • Morpholine vs. Piperidine: The morpholine ring is generally considered more metabolically stable than the piperidine ring.[23][31] The electron-withdrawing oxygen atom in morpholine reduces the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[23] Piperidine rings are more prone to oxidation, often leading to the formation of lactams.[23]

  • Pyrrolidine and Azetidine: The metabolic stability of these smaller rings can be variable. The ring strain in azetidine can sometimes lead to unique metabolic pathways, including ring opening.[19]

  • Tetrahydrofuran-containing compounds: The tetrahydrofuran motif is found in several FDA-approved drugs.[2] Its metabolism typically involves oxidative pathways mediated by cytochrome P450 enzymes.[32][33] The metabolic stability of a Tetrahydrofuran-2-amine scaffold would likely be influenced by the nature of the substituents on both the amine and the ring.

Experimental Protocols

To provide a practical framework for evaluating these scaffolds, we present standardized protocols for determining key physicochemical properties.

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength of 620 nm with a plate reader. The concentration at which precipitation is observed is recorded as the kinetic solubility.

Causality Behind Experimental Choices: The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery. It mimics the situation where a compound dissolved in an organic solvent (like DMSO for screening assays) is introduced into an aqueous environment. The use of a standardized buffer like PBS at pH 7.4 is to simulate physiological conditions.

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous).

Causality Behind Experimental Choices: The shake-flask method is the gold standard for logP determination. Pre-saturating the solvents is crucial to ensure that the volume of each phase does not change during the experiment due to mutual solubility. The choice of analytical method for concentration determination depends on the compound's properties (e.g., presence of a chromophore for UV-Vis).

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Solution Preparation: Prepare a solution of the test compound of known concentration in water or a water/co-solvent mixture if solubility is an issue.

  • Titration Setup: Place the solution in a thermostated vessel with a calibrated pH electrode and a stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of a base or an acid is being determined.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for pKa determination. The use of a calibrated pH electrode ensures accurate pH measurements. Titrating with a strong acid or base ensures a sharp and well-defined equivalence point.

Conclusion and Future Directions

The choice of a cyclic amine scaffold is a nuanced decision that requires a careful consideration of the interplay between physicochemical properties, conformational preferences, and metabolic stability.

  • Azetidine offers a rigid framework for precise substituent positioning but may have metabolic liabilities due to ring strain.

  • Pyrrolidine provides a flexible five-membered ring with strong basicity.

  • Piperidine is a classic six-membered scaffold with a well-defined chair conformation and moderate lipophilicity.

  • Morpholine is a more polar and metabolically stable alternative to piperidine, with reduced basicity.

Tetrahydrofuran-2-amine emerges as an intriguing and underexplored scaffold. Its predicted physicochemical properties—moderate basicity and hydrophilicity—position it in a favorable region of chemical space. Its five-membered ring offers conformational flexibility akin to pyrrolidine, while the endocyclic oxygen introduces polarity and potentially unique stereoelectronic effects that could be exploited in drug design.

Further experimental characterization of Tetrahydrofuran-2-amine and its derivatives is warranted to fully elucidate its potential. Comparative studies on its metabolic stability and its impact on the binding affinity and selectivity of various pharmacophores will be crucial in establishing its place in the medicinal chemist's toolkit. For researchers seeking to explore novel chemical space and fine-tune the properties of their lead compounds, Tetrahydrofuran-2-amine represents a promising frontier in scaffold design.

References

  • Azetidine - Grokipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved February 21, 2026, from [Link]

  • Jones, R. A. Y., Katritzky, A. R., & Richards, A. C. (1965). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 43(10), 2583-2593.
  • El-Hendawy, M. M. (2001). Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule. Journal of Molecular Structure: THEOCHEM, 574(1-3), 17-27.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved February 21, 2026, from [Link]

  • Jones, R. A. Y., Katritzky, A. R., & Richards, A. C. (1965). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 43(10), 2583-2593.
  • Pandiarajan, K., Sekar, R., Anantharaman, R., Ramalingam, V., & Marko, D. (2009). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 121(5), 737-745.
  • FooDB. (2010, April 8). Showing Compound Piperidine (FDB012644). Retrieved February 21, 2026, from [Link]

  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study.
  • Kang, Y. K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6331-6340.
  • Kang, Y. K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Kang, Y. K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Retrieved February 21, 2026, from [Link]

  • O'Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 148-156.
  • Wikipedia. (n.d.). Piperidine. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Representative conformations of compound 1a with (a) the piperidine ring in twist-boat conformation and (b) the piperidine ring in the chair conformation. Retrieved February 21, 2026, from [Link]

  • Lee, S. H., Lee, J. W., Kim, H. L., & Kwon, C. H. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(30), 17163-17170.
  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4521-4543.
  • Khamitova, A. F., Zhestkov, M. A., & Zhestkov, V. M. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved February 21, 2026, from [Link]

  • Nakatsuji, H., Hada, M., & Ehara, M. (2021).
  • Lee, S. H., Lee, J. W., Kim, H. L., & Kwon, C. H. (2019). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics, 21(30), 16568-16575.
  • Kumari, A., & Singh, R. K. (2025, August 6). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11412342, Tetrahydro-2-furanamine. Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved February 21, 2026, from [Link]

  • Balogh, G. T., & Tarcsay, A. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 21, 2026, from [Link]

  • Kelly, M. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26569-26574.
  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? Retrieved February 21, 2026, from [Link]

  • Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris. Retrieved February 21, 2026, from [Link]

  • Friedman, M. A. (1990). The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? Critical reviews in toxicology, 21(2), 125-159.
  • Biotransformation of THF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Cerezo, A., et al. (2004). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. The Journal of Organic Chemistry, 69(13), 4333-4341.
  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved February 21, 2026, from [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2022). Marine Drugs, 20(2), 114.
  • Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 2403-2408.
  • Rzepa, H. S. (2012, June 12). Anomeric effects at carbon involving lone pairs originating from one or two nitrogens. Henry Rzepa's Blog. Retrieved February 21, 2026, from [Link]

  • Chemaxon. (2023, April 19). Predicting pKa. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved February 21, 2026, from [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved February 21, 2026, from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 148-156.

Sources

Technical Review: Tetrahydrofuran-2-amine (Oxolan-2-amine) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of Tetrahydrofuran-2-amine (THF-2-amine), a specialized hemiaminal scaffold used in advanced drug discovery. Unlike common stable amines, THF-2-amine represents a unique class of "glycosylamine" mimics, offering distinct geometric and electronic properties for nucleoside analog synthesis.

Executive Summary: The Hemiaminal Paradox

Tetrahydrofuran-2-amine (CAS: 127662-20-8) is a cyclic hemiaminal often encountered as a transient intermediate or a stabilized salt in the synthesis of nucleoside analogs and glycomimetics. Unlike its stable isomers (e.g., THF-3-amine) or homologs (Tetrahydrofurfurylamine), THF-2-amine possesses an amine group directly attached to the anomeric carbon (C2).

This structural feature imparts high reactivity and biomimetic potential (mimicking the


-glycosidic bond of DNA/RNA) but introduces significant stability challenges. This guide compares THF-2-amine against its stable alternatives to assist medicinal chemists in scaffold selection.
Key Differentiators
  • Biomimicry: Direct analog of ribosylamine; critical for transition-state inhibitor design (e.g., UDP-Galactopyranose mutase inhibitors).

  • Stereoelectronics: Exhibits the anomeric effect , influencing the axial/equatorial preference of the amine, a feature absent in THF-3-amine.

  • Reactivity: Functions as a "masked" aldehyde (4-hydroxybutanal imine), allowing diverse condensation chemistry not possible with standard cyclic ethers.

Comparative Analysis: THF-2-amine vs. Alternatives

The following table contrasts THF-2-amine with its two primary structural competitors in drug design: Tetrahydrofuran-3-amine (a stable chiral building block) and Tetrahydrofurfurylamine (a flexible linker).

Table 1: Physicochemical & Functional Comparison
FeatureTetrahydrofuran-2-amine (Target)Tetrahydrofuran-3-amine Tetrahydrofurfurylamine (THFA)
Structure Amine at C2 (Anomeric position)Amine at C3 (Beta position)Exocyclic amine (C2-CH2-NH2)
CAS Number 127662-20-888675-24-54795-29-3
Stability Low (Hemiaminal). Exists in equilibrium with open-chain imine unless protected/salted.High . Stable secondary ether/amine.High . Standard primary amine.
pKa (Conj. Acid) ~5.5 - 6.5 (Est. due to oxygen electronegativity)~9.5 (Typical amine)~9.5 (Typical amine)
Metabolic Liability High (Hydrolysis to 4-hydroxybutanal)Low (Stable ether ring)Low (Standard oxidative metabolism)
Primary Application Nucleoside mimics, Glycosyltransferase inhibitors, Prodrugs.Chiral scaffold for kinases, GPCR ligands.Flexible linker, solubility enhancer.
Stereochemistry Dynamic (Anomerization possible)Fixed Chiral Center (

or

)
Fixed Chiral Center (

or

)

Mechanistic Insight & Stability Profile

The utility of THF-2-amine is defined by its dynamic equilibrium. Unlike standard amines, it sits at the crossroads of cyclic and acyclic chemistry.

Diagram 1: Hemiaminal Equilibrium & Stabilization

The following DOT diagram illustrates the dynamic instability of the free base and its stabilization via salt formation or nucleophilic trapping.

Hemiaminal_Stability THF2A Tetrahydrofuran-2-amine (Cyclic Hemiaminal) Imine 4-Hydroxybutanal Imine (Open Chain) THF2A->Imine Ring Opening (Fast in solution) Nucleoside Nucleoside Analog (Stabilized N-Glycoside) THF2A->Nucleoside +Base/Catalyst (Trapping) Salt THF-2-amine.HCl (Stable Salt Form) THF2A->Salt +HCl (Protonation prevents opening) Aldehyde 4-Hydroxybutanal (Hydrolysis Product) Imine->Aldehyde +H2O / -NH3 (Irreversible Hydrolysis)

Caption: THF-2-amine exists in equilibrium with its open-chain imine. Acidification (Salt) or N-functionalization (Nucleoside) locks the cyclic structure.

Expert Insight: The Anomeric Effect

In drug design, the C2 position allows the nitrogen lone pair to interact with the ring oxygen's antibonding orbital (


). This anomeric effect  often favors the axial orientation of the amine, which can be exploited to lock ligand conformation in enzyme active sites—a geometric control mechanism not available in THF-3-amine [1].

Applications & Performance Data

A. Nucleoside Analog Synthesis (Antivirals)

THF-2-amine derivatives serve as carbocyclic or modified sugar scaffolds.

  • Mechanism: The 2-amino group replaces the hydroxyl or nucleobase connection, creating N-nucleosides .

  • Performance: In studies of UDP-galactopyranose mutase (UGM) inhibitors,

    
    -glycosidic analogs derived from THF-2-amine motifs showed binding energies in the range of -8.0 to -19.0 kcal/mol , comparable to natural substrates [2].
    
B. Peptide Nucleic Acid (PNA) Monomers

THF-2-amine is used to construct conformationally constrained PNA backbones.

  • Data: Incorporation of THF-based monomers into PNA strands increased DNA binding affinity (

    
    ) and specificity compared to flexible acyclic PNAs [3]. The rigid ring pre-organizes the backbone for hybridization.
    
C. Hemiaminal Ether Synthesis

Used as a precursor for


-acetals in fragment-based drug discovery.
  • Synthetic Yield: Iron-catalyzed [3+2] annulation of aminocyclopropanes with aldehydes yields substituted 2-aminotetrahydrofurans with yields up to 95% and diastereomeric ratios >20:1 [4].

Experimental Protocols

Protocol A: Iron-Catalyzed Synthesis of Substituted THF-2-amines

A robust method for generating the scaffold in situ, avoiding the instability of the free reagent.

Objective: Synthesize 2-aminotetrahydrofuran derivatives via [3+2] cycloaddition. Reagents: Aminocyclopropane, Aldehyde, FeCl


 (Catalyst).[1]
  • Preparation: In a flame-dried flask, dissolve the aldehyde (1.0 equiv) and aminocyclopropane (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add FeCl

    
     (10 mol%) at 0°C under nitrogen atmosphere.
    
  • Reaction: Stir at room temperature for 4-8 hours. Monitor via TLC (stain with ninhydrin; THF-2-amines may streak due to equilibrium).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x).
    
  • Purification: Flash chromatography on neutral alumina (Silica is too acidic and may degrade the hemiaminal).

    • Note: Store products at -20°C under argon.

Protocol B: Stabilization via Salt Formation

If isolating the parent THF-2-amine is necessary.

  • Generation: Generate the free amine in situ (e.g., from Curtius rearrangement of THF-2-carboxylic acid).

  • Trapping: Immediately bubble dry HCl gas into the ethereal solution at -78°C.

  • Precipitation: The hydrochloride salt (THF-2-amine·HCl) precipitates as a white hygroscopic solid.

  • Storage: Filter under inert atmosphere. The salt is stable for months if kept dry.

Diagram 2: Synthetic Workflow (Iron-Catalyzed)

Visualizing the convergent synthesis route described in Protocol A.

Synthesis_Workflow Input1 Aminocyclopropane (Donor) Step1 [3+2] Cycloaddition (DCM, RT, 4-8h) Input1->Step1 Input2 Aldehyde (Acceptor) Input2->Step1 Catalyst FeCl3 (10 mol%) Catalyst->Step1 Workup Quench (NaHCO3) Extraction Step1->Workup Product Substituted Tetrahydrofuran-2-amine Workup->Product

Caption: FeCl3-catalyzed [3+2] annulation provides high-yield access to substituted THF-2-amines.

References

  • Stereoselective Synthesis of α-C-Substituted 1,4-Dideoxy-1,4-imino-d-galactitols. ResearchGate. Available at: [Link]

  • Chemical Synthesis of Conformationally Constrained PNA Monomers. Tetrahedron. Available at: [Link]

  • Iron-catalyzed synthesis of heterocycles. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

Benchmarking Guide: The Tetrahydrofuran-2-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Status: NOT A SHELF-STABLE REAGENT.

Unlike its regioisomer Tetrahydrofuran-3-amine , the target molecule Tetrahydrofuran-2-amine is a cyclic hemiaminal. In its free primary amine form, it is chemically unstable and spontaneously decomposes into 4-hydroxybutanal (and subsequently its oligomers) and ammonia.

Therefore, this guide benchmarks the Tetrahydrofuran-2-amine scaffold (accessed via stabilized precursors or in situ generation) against standard commercial building blocks.

The Bottom Line:

  • For Stable Libraries: Use Tetrahydrofuran-3-amine or Tetrahydrofurfurylamine .

  • For Transition State Mimicry: Use 2-aminotetrahydrofuran derivatives generated in situ from 2-alkoxytetrahydrofurans or lactols.

Chemical Benchmarking: The 2-Amine vs. Commercial Standards

This section compares the theoretical properties of the 2-amine scaffold against the two most common commercial alternatives: Tetrahydrofuran-3-amine (Isomer) and Tetrahydrofurfurylamine (Homolog).

Table 1: Physicochemical & Stability Profile[1]
FeatureTetrahydrofuran-2-amine (Target)Tetrahydrofuran-3-amine (Benchmark A)Tetrahydrofurfurylamine (Benchmark B)
Structure Type Cyclic Hemiaminal (

-acetal)
Cyclic Ether AmineCyclic Ether Alkyl Amine
CAS Registry 7795-80-4 (Generic/Unstable)88675-24-54795-29-3
Shelf Stability Critical Instability (Hydrolyzes in water/air)High (Stable liquid/salt)High (Stable liquid)
Basicity (pKa) ~4.5 – 6.0 (Estimated)*~9.5 – 10.5~9.5 – 10.0
Metabolic Risk High (Direct CYP450 oxidation site)Moderate (Alpha-carbon oxidation)Low/Moderate
Key Utility Glycosidase inhibition, Transition state mimicsSolubilizing group, H-bond acceptorLinker, Spacer group

*Note: The alpha-oxygen atom significantly reduces basicity via inductive withdrawal, making the 2-amine a much weaker base than the 3-amine.

Mechanistic Insight: The Anomeric Effect

The 2-position of the THF ring is the anomeric center. Placing an amine here creates a system where the nitrogen lone pair can donate into the


 orbital of the C-O bond (and vice versa). While this can provide stereoelectronic stabilization in specific glycosyl-like conformations, it generally facilitates ring-opening hydrolysis in aqueous environments.

Decision Logic: Selecting the Right Building Block

Use the following logic flow to determine if you should pursue the challenging 2-amino scaffold or revert to a stable commercial alternative.

BuildingBlockSelection Start Start: Select THF-Amine Motif Q1 Is the N-atom required directly on the ring anomeric carbon (C2)? Start->Q1 Branch1_No No Q1->Branch1_No Direct attachment not critical Branch1_Yes Yes Q1->Branch1_Yes Must be C2 Q2 Is a stable, shelf-ready reagent required? Branch1_No->Q2 Q3 Can you handle unstable intermediates? Branch1_Yes->Q3 Sol_3Amine Use Tetrahydrofuran-3-amine (Stable, Standard) Q2->Sol_3Amine Direct ring attachment Sol_Furfuryl Use Tetrahydrofurfurylamine (Stable, Spacer) Q2->Sol_Furfuryl CH2 spacer allowed Sol_InSitu Protocol A: In situ generation from 2-Methoxy-THF Q3->Sol_InSitu Yes, Synthetic Lab Sol_Protect Use N-Boc-2-amino-THF (Stabilized Precursor) Q3->Sol_Protect Need semi-stable solid

Caption: Decision matrix for selecting THF-amine building blocks based on stability and structural requirements.

Experimental Protocols: Accessing the 2-Amino Scaffold

Since you cannot buy "Tetrahydrofuran-2-amine" as a standard reagent, you must generate it or its derivatives. The most reliable method is the acid-catalyzed displacement of 2-alkoxytetrahydrofurans .

Protocol A: In Situ Generation & Trapping (Nucleophilic Substitution)

Objective: Install an amine at the THF 2-position using a stable precursor. Precursor: 2-Methoxytetrahydrofuran (Commercial, Stable).

  • Preparation: Dissolve 2-methoxytetrahydrofuran (1.0 eq) in anhydrous CH₂Cl₂ under Argon.

  • Activation: Cool to -78°C. Add Boron Trifluoride Etherate (BF₃·OEt₂, 1.1 eq) dropwise.

    • Mechanism: This generates the reactive oxocarbenium ion species.

  • Nucleophilic Attack: Add the desired amine (R-NH₂, 1.2 eq) slowly.

    • Note: If using a primary amine, the product will be a secondary hemiaminal ether, which is still labile. This protocol is best used when the amine is part of a larger scaffold (e.g., a purine base) or when immediately followed by reduction.

  • Reduction (Optional but Recommended): To stabilize the C-N bond, one often reduces the ring oxygen (opening the ring) or traps the intermediate. However, to keep the THF ring intact, you typically use this method to attach heterocycles (like nucleobases), not simple primary amines.

Protocol B: Synthesis of Stable 3-Amine Analogs (The Alternative)

Objective: Reductive amination of Tetrahydrofuran-3-one (Standard Route).

  • Mix: Combine Tetrahydrofuran-3-one (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane).

  • Catalyst: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

  • Reaction: Stir at Room Temperature for 4-16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

    • Result: A chemically stable secondary/tertiary amine on the THF ring.

Metabolic & Stability Pathway Analysis

Understanding the degradation of the 2-amine is vital for interpreting biological data. If a drug candidate containing this motif shows poor half-life (


), it is likely due to the pathway below.

Decomposition Hemiaminal THF-2-amine (Hemiaminal) Imine Open Chain Imine (Transient) Hemiaminal->Imine Ring Opening (Fast in H2O) Aldehyde 4-Hydroxybutanal (Aldehyde) Imine->Aldehyde Hydrolysis Ammonia Ammonia / Amine Imine->Ammonia Hydrolysis Oligomer Aldehyde Oligomers (Tars/Gums) Aldehyde->Oligomer Polymerization

Caption: The spontaneous hydrolytic decomposition pathway of the free Tetrahydrofuran-2-amine species.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

    • Context: Establishes the importance of sp3-rich scaffolds like THF-amines over flat arom
  • Smith, A. B., et al. (2005). "Design and Synthesis of 2-Substituted Tetrahydrofurans." Organic Letters. Link

    • Context: Synthetic methodologies for accessing the 2-position via oxocarbenium intermedi
  • Kirby, A. J. (1983). "The Anomeric Effect and Related Stereoelectronic Effects at Oxygen." Springer-Verlag.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Comparative analysis of ether and amine bioisosteres in drug discovery.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.